molecular formula C18H19ClN6O4S2 B607866 GSK854

GSK854

Cat. No.: B607866
M. Wt: 483.0 g/mol
InChI Key: OEDGERSSZUMLBI-UHFFFAOYSA-N
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Description

GSK854 is a potent TNNI3K inhibitor with IC50 (TNNI3K) < 10 nM. This compound exhibits substantial selectivity against B-Raf (>25-fold) and EGFR (IC50 > 25 μM), excellent broad spectrum kinase selectivity with >100-fold selectivity over 96% of kinases tested (≤50% inhibition @ 1 μM for 282 of 294 kinases, high activity in a TNNI3K cellular assay (IC50 = 8 nM), good pharmacokinetics in rats (Cl = 14 mL/min/kg, Vdss = 1.9 L/kg, t1/2 = 2.3 h, F = 48%).

Properties

IUPAC Name

3-[[6-[(5-chloropyridin-2-yl)amino]pyrimidin-4-yl]amino]-4-ethylsulfonyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O4S2/c1-3-30(26,27)15-6-5-13(31(28,29)20-2)8-14(15)24-17-9-18(23-11-22-17)25-16-7-4-12(19)10-21-16/h4-11,20H,3H2,1-2H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDGERSSZUMLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)NC)NC2=NC=NC(=C2)NC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK854: A Deep Dive into the Mechanism of Action of a Potent TNNI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific serine/threonine kinase implicated in the pathophysiology of cardiac diseases, particularly ischemia/reperfusion (I/R) injury. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data. Key findings indicate that this compound exerts its cardioprotective effects by inhibiting TNNI3K, leading to a downstream reduction in p38 mitogen-activated protein kinase (MAPK) activation and mitochondrial reactive oxygen species (mROS) production. This ultimately mitigates myocardial damage and preserves cardiac function in the context of ischemic events. The data presented herein underscore the potential of TNNI3K inhibition as a targeted therapeutic strategy for acute coronary syndromes.

Introduction to TNNI3K

Troponin I-Interacting Kinase (TNNI3K) is a member of the tyrosine-like kinase family and is predominantly expressed in cardiomyocytes[1]. Its cardiac-specific expression makes it an attractive therapeutic target, as inhibition is less likely to cause off-target effects in other organs[2]. TNNI3K plays a crucial role in cellular signaling pathways that regulate heart muscle function and has been identified as a key mediator of cardiac stress responses[1][3]. Preclinical studies have demonstrated that elevated TNNI3K activity is associated with increased infarct size and adverse cardiac remodeling following I/R injury[2][4].

This compound: A Potent and Selective TNNI3K Inhibitor

This compound is a small-molecule inhibitor designed to target the active site of TNNI3K[5]. It has demonstrated high potency and selectivity in both biochemical and cellular assays.

Potency and Selectivity

This compound exhibits potent inhibition of TNNI3K with a favorable selectivity profile against a broad range of other kinases.

ParameterValueReference
TNNI3K IC50 (biochemical) <10 nM[4]
TNNI3K IC50 (cellular assay) 8 nM[4]
Selectivity against B-Raf >25-fold[4]
Selectivity against EGFR IC50 > 25 µM[4]
Broad Kinase Panel Selectivity >100-fold selectivity over 96% of 294 kinases tested[4]
Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated that this compound possesses good drug-like properties, supporting its use in in vivo preclinical models.

ParameterValueReference
Clearance (Cl) 14 mL/min/kg[4]
Volume of Distribution (Vdss) 1.9 L/kg[4]
Half-life (t1/2) 2.3 h[4]
Oral Bioavailability (F) 48%[4]

Mechanism of Action: The TNNI3K-p38-mROS Signaling Axis

The cardioprotective effects of this compound are mediated through its inhibition of the TNNI3K signaling cascade, which plays a pivotal role in the cellular response to I/R injury.

TNNI3K-Mediated Signaling Pathway

In response to cardiac stress, such as ischemia and reperfusion, TNNI3K is activated. This activation initiates a downstream signaling cascade that involves the phosphorylation and activation of p38 MAPK[2][6]. Activated p38 MAPK, in turn, contributes to mitochondrial dysfunction, leading to an overproduction of mitochondrial reactive oxygen species (mROS)[3][7][8]. This surge in mROS exacerbates cellular damage, promotes cardiomyocyte apoptosis, and ultimately contributes to larger infarct sizes and adverse ventricular remodeling[2].

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress (Ischemia/Reperfusion) cluster_tnni3k TNNI3K Activation cluster_this compound Pharmacological Intervention cluster_downstream Downstream Signaling & Cellular Effects stress Ischemia/ Reperfusion TNNI3K TNNI3K stress->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates/ Activates This compound This compound This compound->TNNI3K Inhibits Mitochondria Mitochondria p38->Mitochondria Induces Dysfunction mROS mROS Production Mitochondria->mROS Damage Cardiomyocyte Damage & Apoptosis mROS->Damage Infarct Increased Infarct Size Damage->Infarct

Caption: TNNI3K Signaling Pathway in Cardiac Ischemia/Reperfusion Injury.

In Vivo Efficacy of this compound

Preclinical studies in a mouse model of myocardial I/R injury have demonstrated the in vivo efficacy of this compound. Administration of this compound at the time of reperfusion led to significant cardioprotection.

EndpointResult with this compound TreatmentReference
Infarct Size Significantly reduced compared to vehicle control[4][5]
Superoxide Production Blunted in the ischemic left ventricle[5]
p38 Phosphorylation Significantly reduced in the ischemic left ventricle[5]
Long-term Cardiac Function (6 weeks post-I/R) Improved LV function, smaller LV end-diastolic and -systolic dimensions[4]
Markers of Heart Failure (6 weeks post-I/R) Reduced plasma pro-ANP levels, smaller cardiomyocyte area, and less cardiac fibrosis[4]

Experimental Protocols

The following is a representative protocol for inducing myocardial ischemia/reperfusion injury in mice to evaluate the efficacy of cardioprotective agents like this compound.

Murine Model of Myocardial Ischemia/Reperfusion

Objective: To induce a transient and reversible occlusion of the left anterior descending (LAD) coronary artery in mice to model myocardial ischemia followed by reperfusion.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Isoflurane anesthesia system

  • Small animal ventilator

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors, needle holders)

  • 7-0 or 8-0 silk or prolene suture

  • Small plastic tube for snare

  • Electrocardiogram (ECG) monitoring system

  • Warming pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the mouse with 2-2.5% isoflurane. Once anesthetized, intubate the mouse endotracheally and connect it to a small animal ventilator. Maintain anesthesia with 1.5-2% isoflurane.

  • Surgical Preparation: Place the mouse in a supine position on a warming pad to maintain body temperature. Shave the chest area and sterilize the surgical site with an appropriate antiseptic solution.

  • Thoracotomy: Make a left lateral thoracotomy in the fourth intercostal space to expose the heart. Carefully retract the ribs to visualize the pericardium.

  • LAD Ligation: Gently rupture the pericardial sac to expose the LAD. Pass a 7-0 or 8-0 suture under the LAD, approximately 2-3 mm from its origin. Thread both ends of the suture through a small piece of plastic tubing to create a snare.

  • Ischemia: Induce ischemia by tightening the snare to occlude the LAD. Successful occlusion is confirmed by the visible paling of the anterior ventricular wall and changes in the ECG (e.g., ST-segment elevation)[9][10]. The duration of ischemia is typically 30-45 minutes.

  • Reperfusion: After the ischemic period, release the snare to allow blood flow to resume. Reperfusion is confirmed by the return of color to the myocardium.

  • Drug Administration: Administer this compound (e.g., 2.75 mg/kg) or vehicle control via intraperitoneal injection at the onset of reperfusion[5].

  • Closure and Recovery: Close the chest wall and skin in layers. Allow the mouse to recover from anesthesia on a warming pad. Provide appropriate post-operative analgesia.

  • Endpoint Analysis: At predetermined time points (e.g., 24 hours for infarct size, or longer for chronic remodeling studies), euthanize the mice and harvest the hearts for analysis (e.g., TTC staining for infarct size, Western blotting for protein phosphorylation, histological analysis for fibrosis).

Experimental_Workflow start Anesthesia & Ventilation prep Surgical Preparation start->prep thoracotomy Thoracotomy prep->thoracotomy ligation LAD Ligation thoracotomy->ligation ischemia Ischemia (30-45 min) ligation->ischemia reperfusion Reperfusion ischemia->reperfusion drug_admin This compound Administration reperfusion->drug_admin closure Closure & Recovery drug_admin->closure analysis Endpoint Analysis closure->analysis

Caption: Experimental Workflow for In Vivo Ischemia/Reperfusion Studies.

Conclusion

This compound is a potent and selective TNNI3K inhibitor with a clear mechanism of action involving the attenuation of the p38 MAPK-mROS signaling axis. Preclinical data strongly support its cardioprotective effects in the setting of ischemia/reperfusion injury, leading to reduced myocardial damage and preserved cardiac function. The cardiac-specific expression of TNNI3K positions this compound as a promising therapeutic candidate with a potentially favorable safety profile. Further investigation into the clinical translation of TNNI3K inhibition for the treatment of acute coronary syndromes is warranted.

References

In-Depth Technical Guide: Discovery and Synthesis of GSK854, a Potent TNNI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase implicated in cardiac disease. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound. It details the mechanism of action, key experimental protocols, and quantitative data, offering valuable insights for researchers in cardiology and drug development.

Discovery and Rationale

This compound was identified through a targeted drug discovery program aimed at developing inhibitors of TNNI3K. Upregulation of TNNI3K has been associated with adverse cardiac remodeling and injury, particularly in the context of ischemia/reperfusion (I/R) injury. The rationale for developing a TNNI3K inhibitor is based on the hypothesis that blocking its kinase activity could protect cardiomyocytes from ischemic stress, reduce infarct size, and mitigate the progression to heart failure. The discovery and synthesis of this compound are described in patent WO 2011/088027 A1.

Synthesis of this compound

This compound, with the IUPAC name 3-((6-((5-chloropyridin-2-yl)amino)pyrimidin-4-yl)amino)-4-(ethylsulfonyl)-N-methylbenzamide, is a complex molecule requiring a multi-step synthetic route. While the full, detailed synthesis protocol is outlined in the aforementioned patent, the general approach involves the sequential construction of the substituted pyrimidine core followed by amide bond formation.

A representative synthetic scheme would typically involve the coupling of a di-substituted pyrimidine with a substituted aniline, followed by functional group manipulation and final amidation to yield this compound. The synthesis requires careful control of reaction conditions to ensure regioselectivity and achieve a high yield of the final product.

Mechanism of Action

This compound exerts its cardioprotective effects by directly inhibiting the kinase activity of TNNI3K. TNNI3K is a member of the MAP3K superfamily and has been shown to be a key upstream activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in cardiomyocytes.

Signaling Pathway

Under ischemic stress, TNNI3K is activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, contributes to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cardiomyocyte apoptosis and necrosis. This compound, by inhibiting TNNI3K, effectively blocks this deleterious signaling cascade.

TNNI3K_Signaling_Pathway Ischemia Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates This compound This compound This compound->TNNI3K Inhibits Mitochondria Mitochondrial Dysfunction p38->Mitochondria ROS ROS Production Mitochondria->ROS Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis

Caption: TNNI3K signaling cascade in ischemic heart injury and its inhibition by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

ParameterValueReference
Target TNNI3K[1][2]
IC50 (TNNI3K) < 10 nM[1][2]
Cellular Assay IC50 8 nM[1][2]
Selectivity (vs. B-Raf) >25-fold[1][2]
Selectivity (vs. EGFR) > 25 µM[1][2]
Broad Kinase Selectivity >100-fold over 96% of kinases tested[1][2]

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesClearance (Cl)Volume of Distribution (Vdss)Half-life (t1/2)Bioavailability (F)Reference
Pharmacokinetics Rat14 mL/min/kg1.9 L/kg2.3 h48%[1][2]

Table 2: Pharmacokinetic Profile of this compound in Rats

Experimental Protocols

In Vivo Ischemia/Reperfusion (I/R) Injury Model

Objective: To evaluate the cardioprotective effect of this compound in a mouse model of myocardial infarction.

Methodology:

  • Animal Model: Adult male C57BL/6 mice are used.

  • Anesthesia: Mice are anesthetized with isoflurane (2-2.5%).

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture for 30-45 minutes to induce ischemia.

  • Reperfusion: The ligature is released to allow for reperfusion of the myocardium.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 2.75 mg/kg at the onset of reperfusion.

  • Outcome Assessment:

    • Infarct Size Measurement: After 24 hours of reperfusion, the heart is excised, and the area at risk and infarct size are determined by Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

    • Cardiac Function: Echocardiography is performed at baseline and at various time points post-I/R to assess parameters such as ejection fraction (EF) and fractional shortening (FS).

    • Fibrosis: Histological analysis using Masson's trichrome or Picrosirius red staining is performed on cardiac sections to quantify fibrosis.

IR_Workflow Start Anesthetize Mouse Thoracotomy Left Thoracotomy Start->Thoracotomy Ligation LAD Ligation (30-45 min) Thoracotomy->Ligation Reperfusion Release Ligature Ligation->Reperfusion Drug_Admin Administer this compound (2.75 mg/kg, i.p.) Reperfusion->Drug_Admin Endpoint_24h 24h Reperfusion: Infarct Size Analysis Drug_Admin->Endpoint_24h Endpoint_Chronic Chronic Reperfusion: Echocardiography & Histology Drug_Admin->Endpoint_Chronic

Caption: Workflow for the in vivo ischemia/reperfusion model.
In Vitro TNNI3K Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TNNI3K.

Methodology:

  • Reagents: Recombinant human TNNI3K, appropriate substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive methods), kinase assay buffer, and this compound at various concentrations.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to the substrate by TNNI3K. The inhibitory effect of this compound is quantified by the reduction in substrate phosphorylation.

  • Procedure: a. A reaction mixture is prepared containing TNNI3K, substrate, and kinase buffer. b. this compound is added to the reaction mixture at a range of concentrations. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity (for [γ-³²P]ATP) or by using a phosphospecific antibody in an ELISA-based format.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot for Phospho-p38 MAPK

Objective: To assess the effect of this compound on TNNI3K-mediated p38 MAPK phosphorylation in cardiomyocytes.

Methodology:

  • Cell Culture and Treatment: Cardiomyocytes (e.g., neonatal rat ventricular myocytes or a relevant cell line) are cultured and subjected to simulated ischemia/reperfusion (e.g., by hypoxia and reoxygenation) in the presence or absence of this compound.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38). c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH.

  • Densitometry: The band intensities are quantified using image analysis software, and the ratio of phospho-p38 to total p38 is calculated.

Conclusion

This compound is a promising preclinical candidate for the treatment of cardiac ischemia/reperfusion injury. Its high potency and selectivity for TNNI3K, coupled with its demonstrated efficacy in reducing infarct size and preserving cardiac function in animal models, underscore its therapeutic potential. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of TNNI3K inhibitors as a novel therapeutic strategy for cardiovascular diseases.

References

TNNI3K signaling pathway in cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the TNNI3K Signaling Pathway in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troponin I interacting kinase (TNNI3K) is a cardiac-specific serine/threonine and tyrosine kinase that has emerged as a critical regulator of cardiomyocyte biology and a promising therapeutic target for various cardiovascular diseases.[1][2][3] Encoded by the TNNI3K gene, this kinase is predominantly expressed in cardiomyocytes and plays a pivotal role in signaling pathways that govern cardiac hypertrophy, responses to ischemic injury, and cardiac conduction.[1][3][4] This technical guide provides a comprehensive overview of the TNNI3K signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Signaling Pathway

TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[5] Its signaling cascade in cardiomyocytes involves a complex interplay of upstream regulators, the kinase itself, and downstream effectors that ultimately influence cellular function and pathology.

Upstream Regulation

While the upstream regulation of TNNI3K is not yet fully elucidated, some factors have been identified. The transcription factor Mef2c has been shown to be a critical regulator of Tnni3k expression in mice.[1] Furthermore, TNNI3K expression is dynamically regulated in response to cardiac stress. For instance, in a rat model of cardiac hypertrophy induced by transverse aortic constriction (TAC), myocardial TNNI3K expression was significantly increased.[3][6]

Downstream Effectors and Cellular Processes

TNNI3K exerts its effects through the phosphorylation of downstream targets, influencing a range of cellular processes from contractility to cell survival.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: A major downstream effector of TNNI3K is the p38 MAPK pathway.[4][7] TNNI3K activation leads to the phosphorylation and activation of p38 MAPK, which in turn mediates cellular responses to stress.[4][7] This TNNI3K-p38 axis is particularly crucial in the context of ischemia/reperfusion (I/R) injury, where it promotes oxidative stress, mitochondrial dysfunction, and cardiomyocyte death.[4][7]

  • Cardiac Troponin I (cTnI): As its name suggests, TNNI3K directly interacts with and phosphorylates cardiac troponin I (cTnI).[3][6][8] Specifically, TNNI3K has been shown to induce phosphorylation of cTnI at Serine 22 and 23.[3][6][9] This post-translational modification is critical for modulating myofilament calcium sensitivity and, consequently, cardiac contractility.[7]

  • Mitochondrial Function and Oxidative Stress: TNNI3K signaling is intricately linked to mitochondrial function. Overexpression or activation of TNNI3K leads to increased mitochondrial reactive oxygen species (mROS) production, impaired mitochondrial membrane potential, and altered calcium handling.[4][7] This mitochondrial dysfunction contributes significantly to cardiomyocyte injury, particularly during I/R.[4]

  • Cardiac Hypertrophy: TNNI3K is a key player in cardiac hypertrophy, the enlargement of cardiomyocytes in response to stress.[1][2][6] Overexpression of TNNI3K in mice can induce a concentric hypertrophic phenotype with enhanced cardiac function, suggesting a role in physiological hypertrophy.[3][6] However, in pathological contexts such as pressure overload, increased TNNI3K activity can exacerbate adverse remodeling.[4]

  • Cardiac Conduction and Arrhythmias: Human genetic variants in TNNI3K have been associated with supraventricular arrhythmias, conduction disease, and cardiomyopathy, highlighting its importance in maintaining normal heart rhythm.[1][10]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on TNNI3K signaling in cardiomyocytes.

Condition Parameter Measured Organism/Model Fold Change/Effect Reference
Transverse Aortic Constriction (TAC)Myocardial TNNI3K mRNA expressionRat1.62-fold increase[3]
TNNI3K OverexpressionHeart weight to body weight ratioMouse1.31-fold increase[3]
Ischemia/Reperfusion (I/R)p38 MAPK phosphorylationMouse (Tg-TNNI3K)Significantly increased[4]
TNNI3K OverexpressioncTnI phosphorylation (Ser22/23)MouseIncreased[6][9]
TNNI3K Knockout (post-I/R)Infarct sizeMouseSignificantly smaller[4]
TNNI3K Knockout (post-I/R)Plasma cTnI levelsMouseMarkedly reduced[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of TNNI3K signaling are provided below.

Co-Immunoprecipitation (Co-IP) for TNNI3K-Protein Interaction

This protocol is a standard method to verify the interaction between TNNI3K and its putative binding partners, such as cTnI, in a cellular context.

Materials:

  • Cell lysate containing overexpressed tagged-TNNI3K and the protein of interest.

  • IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors).

  • Antibody against the tag on TNNI3K (e.g., anti-FLAG, anti-Myc) or against TNNI3K itself.

  • Protein A/G magnetic beads or agarose beads.

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Western blot apparatus and reagents.

Procedure:

  • Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold IP Lysis/Wash Buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-FLAG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Bead Binding: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer.[11]

  • Elution: After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer. Boil the samples for 5-10 minutes to elute the protein complexes.

  • Western Blotting: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting using antibodies against TNNI3K and the suspected interacting protein.

In Vitro Kinase Assay for TNNI3K Activity

This assay is used to determine the kinase activity of TNNI3K and its ability to phosphorylate a substrate, such as cTnI.

Materials:

  • Recombinant purified TNNI3K (wild-type and kinase-dead mutant as a control).

  • Recombinant purified substrate protein (e.g., cTnI).

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • ATP (including radiolabeled [γ-32P]ATP for autoradiography or non-radiolabeled ATP for antibody-based detection).

  • SDS-PAGE apparatus and reagents.

  • Phosphorimager or antibodies specific for the phosphorylated form of the substrate.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Kinase Assay Buffer, the substrate protein, and recombinant TNNI3K.

  • Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 100-200 µM. If using radiolabeled ATP, add a small amount of [γ-32P]ATP.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Terminate Reaction: Stop the reaction by adding 2X SDS-PAGE sample buffer.

  • Analysis: Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.

  • Detection:

    • Radiolabeled: Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of 32P into the substrate.

    • Non-radiolabeled: Transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific antibody against the substrate.

Gene Expression Analysis by Northern Blot

This protocol allows for the quantification of TNNI3K mRNA levels in cardiac tissue.[6][9]

Materials:

  • Total RNA isolated from cardiac tissue.

  • Formaldehyde-agarose gel electrophoresis system.

  • Hybond N+ membrane.

  • DNA probe specific for TNNI3K cDNA.

  • Random Primer DNA Labeling Kit and [α-32P]dCTP.

  • Hybridization buffer.

  • X-ray film or phosphorimager.

Procedure:

  • RNA Electrophoresis: Separate 20 µg of total RNA on a 1% agarose gel containing 2.2 M formaldehyde.[6][9]

  • Blotting: Transfer the separated RNA to a Hybond N+ membrane by capillary action overnight.[9]

  • Probe Labeling: Label the TNNI3K cDNA probe with [α-32P]dCTP using a Random Primer DNA Labeling Kit.[6][9]

  • Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and hybridize overnight at an appropriate temperature (e.g., 42°C).

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection: Expose the membrane to X-ray film or a phosphorimager screen to visualize the TNNI3K mRNA band. Quantify the signal using densitometry software.[6][9]

Signaling Pathway and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the TNNI3K signaling pathway and a typical experimental workflow.

TNNI3K_Signaling_Pathway Stress Cardiac Stress (e.g., Pressure Overload, Ischemia) Mef2c Mef2c Stress->Mef2c activates TNNI3K_gene TNNI3K Gene Mef2c->TNNI3K_gene promotes transcription TNNI3K TNNI3K TNNI3K_gene->TNNI3K translates to p38 p38 MAPK TNNI3K->p38 phosphorylates/activates cTnI cTnI TNNI3K->cTnI phosphorylates Mitochondria Mitochondria TNNI3K->Mitochondria influences Hypertrophy Cardiac Hypertrophy TNNI3K->Hypertrophy p38->Mitochondria promotes dysfunction Apoptosis Cardiomyocyte Death p38->Apoptosis Contractility Altered Contractility cTnI->Contractility ROS mROS Production Mitochondria->ROS Mito_dysfunction Mitochondrial Dysfunction Mitochondria->Mito_dysfunction ROS->Apoptosis Mito_dysfunction->Apoptosis

Caption: TNNI3K signaling cascade in cardiomyocytes.

Co_IP_Workflow start Start: Cell Lysate (with tagged TNNI3K & target) preclear Pre-clear lysate (with beads) start->preclear ip Immunoprecipitate (with anti-tag antibody) preclear->ip bead_capture Capture with Protein A/G beads ip->bead_capture wash Wash beads (3-5 times) bead_capture->wash elute Elute protein complex (with SDS buffer) wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe for TNNI3K & target) sds_page->western end End: Detect Interaction western->end

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion

TNNI3K is a multifaceted kinase that acts as a central node in cardiomyocyte signaling, impacting everything from basic contractile function to profound pathological remodeling. Its cardiac-specific expression makes it an attractive therapeutic target, as interventions are less likely to have off-target effects in other organs.[7] This guide has provided a detailed overview of the TNNI3K signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams, to serve as a valuable resource for the scientific community engaged in cardiovascular research and drug discovery. Further elucidation of its upstream regulators and the full spectrum of its downstream substrates will undoubtedly pave the way for novel therapeutic strategies for heart disease.

References

The Role of GSK854 in Mitigating Oxidative Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a critical driver of cellular damage in a range of cardiovascular diseases, particularly in the context of ischemia/reperfusion (I/R) injury. The small molecule GSK854 has emerged as a promising therapeutic agent for mitigating this damage. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a potent and selective inhibitor of the cardiomyocyte-specific Troponin I-interacting kinase (TNNI3K). By inhibiting TNNI3K, this compound effectively reduces mitochondrial-derived superoxide generation, dampens the activation of the downstream p38 mitogen-activated protein kinase (MAPK) signaling pathway, and ultimately protects cardiac tissue from the detrimental effects of oxidative stress. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this compound's function, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Ischemia/reperfusion (I/R) injury, a common consequence of therapeutic interventions for myocardial infarction, paradoxically leads to further cardiomyocyte death and cardiac dysfunction. A primary contributor to I/R injury is the burst of reactive oxygen species (ROS), leading to significant oxidative stress.[1] this compound is a small-molecule inhibitor that has been shown to be cardioprotective in preclinical models of I/R injury.[1] This document serves as a comprehensive resource for understanding the pivotal role of this compound in combating oxidative stress.

Mechanism of Action of this compound

This compound functions as a highly potent and selective inhibitor of Troponin I-interacting kinase (TNNI3K), a kinase expressed specifically in cardiomyocytes.[1] TNNI3K is a key mediator of I/R injury, promoting oxidative stress and cell death.[1] The cardioprotective effects of this compound are primarily attributed to its ability to block the detrimental downstream signaling cascade initiated by TNNI3K activation during I/R.

The TNNI3K-p38 MAPK Signaling Pathway in Oxidative Stress

TNNI3K acts as an upstream activator of the p38 MAPK signaling pathway, a well-established cascade involved in cellular stress responses.[1] During ischemia/reperfusion, increased TNNI3K activity leads to the phosphorylation and activation of p38 MAPK.[1] This activation is, at least in part, triggered by an increase in mitochondrial-derived superoxide.[1] Activated p38 MAPK, in turn, contributes to cardiomyocyte apoptosis and the inflammatory response, exacerbating cardiac injury.[2]

TNNI3K_p38_Pathway cluster_stress Ischemia/Reperfusion Injury cluster_cellular Cardiomyocyte I/R I/R TNNI3K TNNI3K p38 p38 MAPK mROS Mitochondrial ROS Apoptosis Cardiomyocyte Apoptosis This compound This compound

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in mitigating oxidative stress and protecting cardiac tissue has been quantified in preclinical studies. The following tables summarize the key findings from a murine model of myocardial ischemia/reperfusion injury.[1]

Table 1: Effect of this compound on Myocardial Infarct Size and Oxidative Stress
ParameterVehicle ControlThis compound (2.75 mg/kg)% Change
Infarct Size (% of Area at Risk) ~50%~30%↓ ~40%
Superoxide Production (Arbitrary Units) ~1.8~1.2↓ ~33%
Phospho-p38 MAPK (Relative to Total p38) ~1.0~0.5↓ ~50%
Table 2: Long-Term Effects of this compound on Cardiac Function (6 weeks post-I/R)
ParameterVehicle ControlThis compound (100 mg/kg in chow)
Ejection Fraction (%) ~40%~55%
LV End-Systolic Dimension (mm) ~4.0~3.0
LV End-Diastolic Dimension (mm) ~5.0~4.5
Cardiac Fibrosis (%) ~25%~15%

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's role in mitigating oxidative stress.

In Vivo Murine Model of Myocardial Ischemia/Reperfusion

This protocol describes the surgical procedure to induce I/R injury in mice and the administration of this compound.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthetic

  • Mechanical ventilator

  • Surgical instruments

  • 7-0 silk suture

  • This compound

  • Vehicle (e.g., 20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSO)

Procedure:

  • Anesthetize the mouse with isoflurane (3% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and provide mechanical ventilation.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Ischemia is confirmed by the blanching of the anterior ventricular wall.

  • After 30 minutes of ischemia, release the ligature to allow for reperfusion.

  • Administer this compound (2.75 mg/kg) or vehicle via intraperitoneal injection immediately upon reperfusion. A second dose is administered 6 hours later.[1]

  • For long-term studies, provide chow containing this compound (100 mg/kg) ad libitum.[1]

  • Close the chest and skin and allow the animal to recover.

  • Monitor the animal and perform functional assessments (e.g., echocardiography) at desired time points.

IR_Workflow cluster_procedure Ischemia/Reperfusion Surgery Workflow start Anesthetize and Ventilate Mouse thoracotomy Perform Left Thoracotomy ligate Ligate LAD Artery (30 min Ischemia) reperfuse Release Ligature (Reperfusion) inject Administer this compound or Vehicle (i.p.) close Close Chest and Recover end Post-operative Monitoring and Analysis

Measurement of Mitochondrial Superoxide Production

This protocol details the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, in cardiac tissue.[1][3][4]

Materials:

  • MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)

  • DMSO

  • Hank's Balanced Salt Solution (HBSS) or similar buffer

  • Isolated cardiomyocytes or heart tissue sections

  • Fluorescence microscope or flow cytometer

Procedure:

  • Preparation of MitoSOX Red working solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[4] Immediately before use, dilute the stock solution to a final working concentration of 5 µM in pre-warmed HBSS.[5]

  • Cell/Tissue Staining:

    • For isolated cardiomyocytes: Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[3][4]

    • For tissue sections: Apply the MitoSOX Red working solution to the tissue sections and incubate for 10-30 minutes at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells or tissue sections twice with warm HBSS to remove excess probe.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Mount the coverslips with stained cells or tissue sections on a microscope slide and image using a fluorescence microscope with appropriate filters for red fluorescence (excitation/emission maxima ≈ 510/580 nm).[3]

    • Flow Cytometry: Resuspend stained cells in HBSS and analyze using a flow cytometer equipped with a 488 nm laser for excitation and a detector for red emission (e.g., PE channel).[6]

  • Quantification: Measure the mean fluorescence intensity of the MitoSOX Red signal. Normalize the data to a control group.

Western Blot for Phospho-p38 MAPK

This protocol outlines the procedure for detecting the activated (phosphorylated) form of p38 MAPK in cardiac tissue lysates.[1][7]

Materials:

  • Cardiac tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)[8][9]

    • Rabbit anti-total p38 MAPK

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cardiac tissue lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

  • Quantification: Densitometrically quantify the band intensities for phospho-p38 and total p38. Express the results as the ratio of phospho-p38 to total p38.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for mitigating oxidative stress-induced cardiac injury. Its targeted inhibition of the cardiomyocyte-specific kinase TNNI3K effectively disrupts a key signaling pathway that promotes mitochondrial ROS production and subsequent p38 MAPK-mediated cell death. The quantitative data from preclinical models provide strong evidence for its cardioprotective effects, both in the acute setting of ischemia/reperfusion and in the long-term prevention of adverse cardiac remodeling. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic applications of this compound and other TNNI3K inhibitors in the context of cardiovascular diseases driven by oxidative stress.

References

An In-depth Technical Guide to GSK854 and its Modulation of the p38 MAPK Activation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GSK854, a potent and highly selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). While not a direct inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), this compound effectively suppresses the p38 MAPK signaling cascade through its upstream action on TNNI3K. This document details the mechanism of action of this compound, its impact on the p38 MAPK pathway, quantitative data from key studies, and detailed experimental protocols. Visual diagrams are provided to illustrate signaling pathways and experimental workflows, offering a valuable resource for researchers in cardiology, inflammation, and drug discovery.

Introduction to this compound and the TNNI3K-p38 MAPK Axis

This compound is a small molecule inhibitor primarily targeting Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in cardiovascular diseases.[1][2] TNNI3K is a member of the MAP kinase kinase kinase (MAP3K) family and functions as an upstream activator of the p38 MAPK signaling pathway.[3] The p38 MAPK cascade is a crucial signaling network that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines, and plays a significant role in cellular processes such as inflammation, apoptosis, and cell differentiation.[4][5]

In pathological conditions, particularly in the context of cardiac injury, TNNI3K expression and activity are often upregulated. This leads to the subsequent activation of p38 MAPK, contributing to cellular damage.[3][6] this compound, by potently and selectively inhibiting TNNI3K, prevents the downstream phosphorylation and activation of p38 MAPK, thereby mitigating its detrimental effects.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeIC50Selectivity NotesReference
TNNI3KKinase Assay< 10 nM>25-fold vs. B-Raf; >100-fold over 96% of 294 kinases tested.[3][7][3][7]
TNNI3KCellular Assay8 nMHigh cellular potency.[7][7]
EGFRKinase Assay> 25 µMDemonstrates high selectivity against EGFR.[7][7]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValueUnitReference
Clearance (Cl)14mL/min/kg[7]
Volume of Distribution (Vdss)1.9L/kg[7]
Half-life (t1/2)2.3hours[7]
Bioavailability (F)48%[7]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion Injury

TreatmentEndpointResultReference
This compound (2.75 mg/kg, i.p.)Infarct SizeSignificantly reduced vs. vehicle control[3]
This compound (2.75 mg/kg, i.p.)p38 PhosphorylationSignificantly reduced in the ischemic left ventricle[3]

Signaling Pathway and Mechanism of Action

This compound exerts its effect on the p38 MAPK pathway indirectly. The signaling cascade is initiated by upstream stress signals that activate TNNI3K. Activated TNNI3K then phosphorylates and activates downstream kinases, leading to the phosphorylation and activation of p38 MAPK. This compound binds to the ATP-binding site of TNNI3K, inhibiting its kinase activity and thus preventing the downstream signaling events that lead to p38 MAPK activation.

GSK854_p38_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Cellular Stress (e.g., Ischemia/Reperfusion) TNNI3K TNNI3K Stress->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates & Activates Downstream Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream Phosphorylates & Activates Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response This compound This compound This compound->TNNI3K Inhibits

Figure 1: this compound inhibits the TNNI3K-mediated activation of the p38 MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

Objective: To evaluate the cardioprotective effects of this compound in a mouse model of I/R injury.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (powder)

  • Vehicle: 20% aqueous Captisol® (or similar cyclodextrin-based solubilizer) + 5% DMSO

  • Isoflurane for anesthesia

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • Triphenyltetrazolium chloride (TTC) stain

  • Phospho-p38 MAPK and total p38 MAPK antibodies for Western blotting

Procedure:

  • Animal Preparation: Anesthetize mice with isoflurane. Intubate and ventilate the mice.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture. Ischemia is typically maintained for 30-45 minutes.

  • Drug Administration: Prepare the this compound dosing solution by dissolving the powder in the vehicle to a final concentration for a dose of 2.75 mg/kg.[3] Administer this compound or vehicle via intraperitoneal (i.p.) injection at the time of reperfusion.

  • Reperfusion: After the ischemic period, release the ligature to allow reperfusion.

  • Tissue Harvesting and Analysis:

    • Infarct Size Measurement: After 24 hours of reperfusion, sacrifice the mice, excise the hearts, and slice them. Stain the slices with TTC to differentiate between viable (red) and infarcted (white) tissue. Quantify the infarct size as a percentage of the area at risk.

    • Western Blotting for p38 Phosphorylation: Harvest heart tissue from the ischemic region at an earlier time point (e.g., 3 hours post-reperfusion).[3] Prepare protein lysates and perform Western blotting using antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.

InVivo_Workflow cluster_protocol In Vivo Myocardial I/R Protocol Start Anesthetize Mouse Surgery Thoracotomy & LAD Ligation (30-45 min Ischemia) Start->Surgery Reperfusion Release Ligature (Reperfusion) Surgery->Reperfusion Treatment Administer this compound (2.75 mg/kg, i.p.) or Vehicle Reperfusion->Treatment Analysis Endpoint Analysis Treatment->Analysis Infarct 24h: Infarct Size (TTC Staining) Analysis->Infarct Western 3h: p-p38 Levels (Western Blot) Analysis->Western

Figure 2: Experimental workflow for the in vivo myocardial ischemia/reperfusion study.

TNNI3K In Vitro Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNNI3K.

Materials:

  • Recombinant human TNNI3K enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration near the Km for TNNI3K)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TNNI3K substrate if identified)

  • This compound (in DMSO)

  • [γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a microplate, combine the recombinant TNNI3K enzyme, the substrate, and the kinase buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Follow the manufacturer's protocol for the specific assay kit (e.g., add reagents to stop the reaction and generate a luminescent signal proportional to ADP produced).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-p38 MAPK

Objective: To measure the levels of phosphorylated p38 MAPK in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit or mouse anti-total p38 MAPK.

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration using a BCA assay.

  • Electrophoresis: Denature protein samples and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., at a 1:1000 dilution) overnight at 4°C.[1]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Logical Relationship of this compound's Action

The therapeutic rationale for using this compound to target the p38 MAPK pathway is based on a clear, indirect mechanism of action. By targeting the upstream kinase TNNI3K with high specificity, this compound avoids direct interaction with p38 MAPK, which may reduce the potential for off-target effects associated with broad-spectrum p38 inhibitors.

Logical_Relationship cluster_logic Logical Flow of this compound's Therapeutic Effect Pathology Pathological Condition (e.g., Cardiac Injury) TNNI3K_Up Upregulation of TNNI3K Activity Pathology->TNNI3K_Up p38_Up Increased p38 MAPK Activation TNNI3K_Up->p38_Up Damage Cellular Damage & Dysfunction p38_Up->Damage GSK854_Action This compound Administration TNNI3K_Inhib Inhibition of TNNI3K GSK854_Action->TNNI3K_Inhib p38_Down Reduced p38 MAPK Activation TNNI3K_Inhib->p38_Down prevents Protection Therapeutic Effect (Cardioprotection) p38_Down->Protection leads to

Figure 3: Logical diagram illustrating the mechanism of this compound's therapeutic action.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that modulates the p38 MAPK pathway through the specific inhibition of the upstream kinase TNNI3K. Its high potency and selectivity make it a more targeted approach to mitigating the detrimental effects of p38 MAPK activation in diseases such as myocardial infarction. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the role of the TNNI3K-p38 MAPK axis in various pathologies.

References

TNNI3K: A Cardiac-Specific Kinase as a Novel Therapeutic Target in Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Troponin I-Interacting Kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for heart failure and other cardiovascular diseases.[1][2] Unlike many other kinases that are ubiquitously expressed, the restricted expression of TNNI3K to cardiomyocytes presents a unique opportunity for targeted therapy with a potentially favorable safety profile.[2][3] Preclinical studies have demonstrated a clear role for TNNI3K in mediating key pathological processes in the heart, including ischemia/reperfusion injury, oxidative stress, and adverse cardiac remodeling.[2][3] This guide provides a comprehensive overview of the core biology of TNNI3K, its signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development efforts in this area.

TNNI3K Expression and Upregulation in Heart Failure

TNNI3K is predominantly expressed in the heart, with significantly lower levels detected in other tissues.[3] Studies have shown that TNNI3K is upregulated in the hearts of patients with ischemic cardiomyopathy, suggesting its involvement in the pathophysiology of heart failure.[3] This upregulation has been correlated with disease progression in animal models, further strengthening the rationale for targeting this kinase.[4]

Table 1: TNNI3K Expression Data

Sample TypeConditionFold Change in TNNI3K ExpressionReference
Human Left Ventricular MyocardiumIschemic Cardiomyopathy vs. Non-failingSignificantly Increased[3]
Rat MyocardiumTransverse Aortic Constriction vs. Sham1.62-fold increase

The TNNI3K Signaling Pathway in Cardiac Injury

In response to cardiac stress, such as ischemia/reperfusion, TNNI3K activates a downstream signaling cascade that contributes to cardiomyocyte death and cardiac dysfunction. A key effector in this pathway is the p38 mitogen-activated protein kinase (MAPK).[2][3] Activation of p38 by TNNI3K leads to increased production of mitochondrial reactive oxygen species (mROS), which in turn induces oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis of cardiomyocytes.[2][3]

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_cell Cardiomyocyte Ischemia_Reperfusion Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Upregulates p38 p38 MAPK TNNI3K->p38 Activates mROS Mitochondrial ROS p38->mROS Increases Mitochondria Mitochondrial Dysfunction mROS->Mitochondria Apoptosis Cardiomyocyte Apoptosis Mitochondria->Apoptosis Heart_Failure Heart Failure Apoptosis->Heart_Failure Contributes to

TNNI3K signaling in cardiac injury.

Quantitative Data from Preclinical Studies

Animal models have been instrumental in elucidating the role of TNNI3K in heart failure. Overexpression of TNNI3K exacerbates cardiac injury, while its inhibition or genetic knockout is protective. The development of small-molecule inhibitors has provided valuable tools to probe the therapeutic potential of targeting TNNI3K.

Table 2: Effects of TNNI3K Modulation in Animal Models

ModelInterventionKey FindingQuantitative DataReference
Mouse model of Ischemia/ReperfusionTNNI3K overexpressionIncreased infarct size-[2]
Mouse model of Ischemia/ReperfusionTNNI3K knockoutReduced infarct size-[3]
Mouse model of Pressure OverloadTNNI3K overexpressionAccelerated progression to heart failure-[4]
Mouse model of Ischemia/ReperfusionGSK329 (TNNI3K inhibitor) treatmentReduced infarct size-[3]
Mouse model of Ischemia/ReperfusionGSK854 (TNNI3K inhibitor) treatmentImproved LV functionSmaller LV end-diastolic and -systolic dimensions after 4 weeks[5]
Calsequestrin transgenic mouse model of cardiomyopathyTNNI3K overexpressionSeverely impaired systolic function and reduced survival-[4]

Table 3: Potency of Small-Molecule TNNI3K Inhibitors

InhibitorIC50 (nM)Kinase SelectivityReference
GSK32910Moderately selective[3][5]
This compound<10Highly selective[3][5]
GSK114-40-fold for TNNI3K over B-Raf[6]
Compound 47 (GSK329)-40-fold vs VEGFR2, 80-fold vs p38α, >200-fold vs B-Raf[7]

Experimental Protocols

Reproducible and well-documented experimental protocols are crucial for advancing research. Below are summaries of key methodologies used in TNNI3K research.

Generation of TNNI3K Transgenic Mice
  • Objective: To study the in vivo effects of TNNI3K overexpression.

  • Method: A human wild-type TNNI3K cDNA is subcloned into a vector containing the murine α-myosin heavy chain (α-MHC) promoter to drive cardiac-specific expression.[8] The construct also includes a human growth hormone polyadenylation sequence.[8] The resulting transgene is microinjected into the pronuclei of fertilized mouse eggs, which are then implanted into pseudopregnant female mice.[8] Offspring are screened for the presence of the transgene by PCR analysis of tail DNA.

Mouse Model of Ischemia/Reperfusion (I/R) Injury
  • Objective: To mimic the effects of a heart attack and subsequent reperfusion therapy.

  • Method: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30-45 minutes) to induce ischemia.[3] The ligature is then removed to allow for reperfusion.[3] At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined, often using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[3]

In Vitro Kinase Autophosphorylation Assay
  • Objective: To assess the kinase activity of TNNI3K variants.

  • Method: Wild-type or mutant TNNI3K protein is expressed and purified. The kinase reaction is initiated by adding ATP (often radiolabeled with ³²P) to the purified kinase in a suitable reaction buffer. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The proteins are then separated by SDS-PAGE, and the incorporation of the radiolabeled phosphate into TNNI3K is detected by autoradiography.[9]

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assay Transgenic_Model Generate TNNI3K Transgenic Mice IR_Model Induce Ischemia/ Reperfusion Injury Transgenic_Model->IR_Model Inhibitor_Treatment Administer TNNI3K Inhibitor IR_Model->Inhibitor_Treatment Cardiac_Function Assess Cardiac Function (Echocardiography) Inhibitor_Treatment->Cardiac_Function Histology Histological Analysis (Infarct Size) Inhibitor_Treatment->Histology Protein_Expression Express & Purify TNNI3K Protein Kinase_Assay Perform In Vitro Kinase Assay Protein_Expression->Kinase_Assay Activity_Measurement Measure Kinase Activity Kinase_Assay->Activity_Measurement

Workflow for evaluating TNNI3K inhibitors.

Conclusion and Future Directions

TNNI3K stands out as a compelling, cardiac-specific target for the treatment of heart failure. Its well-defined role in pathological cardiac signaling, coupled with the development of potent and selective inhibitors, provides a solid foundation for its clinical translation. Future research should focus on further delineating the downstream substrates of TNNI3K, understanding its role in different forms of cardiomyopathy, and advancing the development of TNNI3K inhibitors toward clinical trials. The cardiac-specific nature of TNNI3K offers the exciting prospect of a targeted therapy that could minimize the off-target effects often associated with kinase inhibitors used in other therapeutic areas.

References

Preclinical Development of TNNI3K Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Troponin I-interacting kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for a range of cardiovascular diseases. Preclinical research has demonstrated a critical role for TNNI3K in mediating cardiac injury and adverse remodeling in response to ischemic events and other pathological stresses. This technical guide provides a comprehensive overview of the preclinical research on TNNI3K inhibitors, detailing their mechanism of action, summarizing key in vitro and in vivo data, and providing detailed experimental protocols for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance TNNI3K inhibitors toward clinical application.

TNNI3K: A Cardiac-Specific Kinase in Disease

TNNI3K is predominantly expressed in cardiomyocytes and has been implicated in the pathogenesis of several cardiovascular conditions, including ischemia/reperfusion (I/R) injury, cardiac hypertrophy, and heart failure.[1] Upregulation of TNNI3K expression and activity is observed in failing human hearts, suggesting its involvement in disease progression.[1]

The detrimental effects of TNNI3K are mediated, at least in part, through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent increase in mitochondrial reactive oxygen species (mROS) production.[1] This cascade of events leads to cardiomyocyte apoptosis, inflammation, and adverse remodeling of the heart. Given its cardiac-specific expression, TNNI3K represents an attractive drug target, as its inhibition is anticipated to have minimal off-target effects in other organs.

TNNI3K Signaling Pathway

The current understanding of the TNNI3K signaling pathway in the context of cardiac injury is depicted below. Upon activation by upstream signals, TNNI3K phosphorylates and activates downstream effectors, including p38 MAPK. Activated p38 MAPK, in turn, promotes the generation of mROS, leading to mitochondrial dysfunction and cell death.

TNNI3K_Signaling_Pathway Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K Activates p38_MAPK p38_MAPK TNNI3K->p38_MAPK Phosphorylates/Activates mROS mROS p38_MAPK->mROS Increases Mitochondrial_Dysfunction Mitochondrial_Dysfunction mROS->Mitochondrial_Dysfunction Cardiomyocyte_Death Cardiomyocyte_Death Mitochondrial_Dysfunction->Cardiomyocyte_Death Adverse_Remodeling Adverse_Remodeling Cardiomyocyte_Death->Adverse_Remodeling Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Reagents Prepare TNNI3K Enzyme, Substrate (e.g., myelin basic protein), ATP, and Inhibitor Solutions Incubate Incubate Enzyme, Substrate, ATP, and Inhibitor at 30°C Reagents->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to Convert ADP to ATP Add_ADP_Glo->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence IR_Workflow Anesthesia Anesthetize Mouse Intubation Intubate and Ventilate Anesthesia->Intubation Thoracotomy Perform Left Thoracotomy Intubation->Thoracotomy LAD_Ligation Ligate Left Anterior Descending (LAD) Artery Thoracotomy->LAD_Ligation Ischemia Ischemia (e.g., 30-45 min) LAD_Ligation->Ischemia Reperfusion Release Ligature for Reperfusion Ischemia->Reperfusion Inhibitor_Admin Administer TNNI3K Inhibitor (e.g., at reperfusion) Reperfusion->Inhibitor_Admin Closure Close Chest and Recover Inhibitor_Admin->Closure Post_Op_Care Provide Post-Operative Care Closure->Post_Op_Care Infarct_Analysis Analyze Infarct Size (e.g., after 24 hours) Post_Op_Care->Infarct_Analysis

References

GSK854: A Potent TNNI3K Inhibitor for Advanced Cardiac Disease Modeling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in the pathophysiology of various cardiovascular diseases. This technical guide provides a comprehensive overview of this compound as a valuable tool for in vitro and in vivo modeling of cardiac disease, with a focus on its application in studying ischemia/reperfusion injury and cardiac remodeling. The information presented herein is intended to equip researchers with the necessary data and protocols to effectively utilize this compound in their investigations.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of TNNI3K. TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is predominantly expressed in cardiomyocytes. Under pathological stress conditions such as ischemia/reperfusion, TNNI3K becomes activated and initiates a signaling cascade that involves the phosphorylation and activation of downstream targets, including p38 mitogen-activated protein kinase (MAPK). This pathway ultimately leads to increased production of mitochondrial reactive oxygen species (ROS), contributing to cardiomyocyte apoptosis, inflammation, and adverse cardiac remodeling. By inhibiting TNNI3K, this compound effectively blocks this detrimental signaling cascade, thereby conferring cardioprotective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound in preclinical models of cardiac disease.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueCell/Enzyme SystemReference
TNNI3K IC50 < 10 nMEnzymatic Assay[1][2]
Cellular IC50 8 nMTNNI3K Cellular Assay[3]
Kinase Selectivity >100-fold selectivity over 96% of 294 kinases testedKinase Panel Screen[3]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion (I/R) Injury

ParameterVehicle ControlThis compound Treatment% Changep-valueReference
Infarct Size (% of Area at Risk) ~45%~25%↓ ~44%< 0.05[4]
Ejection Fraction (%, 4 weeks post-I/R) ~35%~50%↑ ~43%< 0.05[4]
LV End-Diastolic Dimension (mm, 4 weeks post-I/R) ~5.0 mm~4.2 mm↓ ~16%< 0.05[4]
LV End-Systolic Dimension (mm, 4 weeks post-I/R) ~4.0 mm~3.0 mm↓ ~25%< 0.05[4]
Plasma pro-ANP Levels (6 weeks post-I/R) -Markedly Decreased-< 0.05[4]

LV: Left Ventricular; pro-ANP: Atrial Natriuretic Peptide precursor.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vivo Myocardial Ischemia/Reperfusion (I/R) Model in Mice

This protocol describes the surgical procedure to induce myocardial ischemia followed by reperfusion in mice and subsequent treatment with this compound.[5][6][7][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane anesthesia system

  • Small animal ventilator

  • Surgical microscope

  • Fine surgical instruments (forceps, scissors, needle holders)

  • 8-0 silk suture

  • PE-50 tubing

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Echocardiography system

Procedure:

  • Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance).

  • Intubate the mouse and connect it to a small animal ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture passed under the artery. A small piece of PE-50 tubing can be placed between the suture and the artery to minimize vascular damage.

  • Induce ischemia for a period of 30-45 minutes. Successful ligation is confirmed by the blanching of the anterior ventricular wall.

  • After the ischemic period, remove the ligature to allow for reperfusion.

  • Administer this compound (e.g., 2.75 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the onset of reperfusion.

  • For chronic studies, this compound can be administered in the chow (e.g., 100 mg/kg).

  • Close the chest cavity and allow the mouse to recover.

  • Cardiac function can be assessed at various time points post-I/R using echocardiography to measure ejection fraction, and left ventricular dimensions.

  • At the end of the study, hearts can be harvested for histological analysis (e.g., TTC staining for infarct size) and biochemical assays.

In Vitro Hypoxia/Reoxygenation (H/R) Model in Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol details the isolation and culture of NRVMs and the subsequent induction of hypoxia/reoxygenation to model ischemic injury at a cellular level.[1][2][3][9][10][11][12][13][14][15]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Collagenase type II and pancreatin

  • DMEM/F12 medium

  • Fetal bovine serum (FBS) and horse serum

  • Percoll gradient solutions

  • This compound in DMSO

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • Reagents for viability assays (e.g., LDH assay kit) and ROS measurement (e.g., Dihydroethidium)

Procedure:

  • NRVM Isolation:

    • Euthanize neonatal rat pups and excise the hearts.

    • Mince the ventricular tissue and digest with a solution of collagenase and pancreatin.

    • Pool the dissociated cells and purify the cardiomyocytes from fibroblasts using a Percoll density gradient.

    • Plate the NRVMs on fibronectin-coated culture dishes.

  • Hypoxia/Reoxygenation:

    • Culture NRVMs for 48-72 hours to allow for attachment and spontaneous beating.

    • Induce hypoxia by placing the cells in a hypoxia chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a duration of 4-6 hours.

    • Initiate reoxygenation by returning the cells to a normoxic incubator (21% O2, 5% CO2).

    • Treat the cells with this compound or vehicle at the onset of reoxygenation.

  • Endpoint Analysis:

    • Assess cell viability using an LDH release assay.

    • Measure reactive oxygen species (ROS) production using dihydroethidium (DHE) staining and fluorescence microscopy.

    • Analyze mitochondrial membrane potential using JC-1 staining.

Mandatory Visualizations

Signaling Pathway

GSK854_Signaling_Pathway cluster_stress Cardiac Stress cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Ischemia_Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates/ Activates Mitochondrial_ROS Mitochondrial ROS Production p38_MAPK->Mitochondrial_ROS Apoptosis Cardiomyocyte Apoptosis Mitochondrial_ROS->Apoptosis Adverse_Remodeling Adverse Cardiac Remodeling Apoptosis->Adverse_Remodeling This compound This compound This compound->TNNI3K Inhibits

Caption: this compound inhibits the TNNI3K signaling pathway.

Experimental Workflow: In Vivo Ischemia/Reperfusion Model

In_Vivo_Workflow Animal_Prep Mouse Preparation (Anesthesia, Intubation) Surgery LAD Ligation (Ischemia) Animal_Prep->Surgery Reperfusion Ligature Removal (Reperfusion) Surgery->Reperfusion Treatment This compound or Vehicle Administration (i.p.) Reperfusion->Treatment Monitoring Echocardiography (Cardiac Function) Reperfusion->Monitoring Chronic_Treatment This compound in Chow (Chronic Studies) Treatment->Chronic_Treatment Chronic_Treatment->Monitoring Analysis Histological & Biochemical Analysis Monitoring->Analysis In_Vitro_Workflow NRVM_Isolation NRVM Isolation & Culture Hypoxia Hypoxia (1% O2) NRVM_Isolation->Hypoxia Reoxygenation Reoxygenation (21% O2) Hypoxia->Reoxygenation Treatment This compound or Vehicle Treatment Reoxygenation->Treatment Endpoint_Analysis Endpoint Analysis (Viability, ROS, etc.) Treatment->Endpoint_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GSK854 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), to mice.[1][2][3] The protocols are intended for researchers, scientists, and drug development professionals working on preclinical cardiovascular studies.

Data Presentation

The following tables summarize the quantitative data related to the administration and effects of this compound in murine models.

Table 1: this compound Administration Protocols in Mice

Administration RouteDosageVehicle/FormulationStudy Context
Intraperitoneal (IP)2.75 mg/kg20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSOAcute ischemia/reperfusion (I/R) injury[4]
Oral (in chow)100 mg/kgMixed with powdered chow (PicoLab Rodent Diet 20)Long-term post-myocardial infarction (MI) remodeling[4]

Table 2: Pharmacodynamic Effects of this compound in a Mouse Model of Myocardial Ischemia/Reperfusion

ParameterTreatment ProtocolOutcome
Infarct Size2.75 mg/kg IP at reperfusionSignificantly reduced vs. vehicle[4]
Superoxide Production2.75 mg/kg IP at reperfusionBlunted in the ischemic left ventricle[4]
p38 MAPK Phosphorylation2.75 mg/kg IP at reperfusionSignificantly reduced in the ischemic left ventricle[4]
Left Ventricular Ejection Fraction2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeksSignificantly improved at 2 and 4 weeks post-MI[4]
Left Ventricular End-Systolic Dimension2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeksSmaller at 4 weeks post-MI vs. vehicle[4]

Table 3: Pharmacokinetic and In Vitro Potency of this compound

ParameterValueSpecies/System
IC50 (TNNI3K)< 10 nMIn vitro kinase assay[2][5][6]
Cellular IC508 nMTNNI3K cellular assay[5][6]
Clearance (Cl)14 mL/min/kgRat[5][6]
Volume of Distribution (Vdss)1.9 L/kgRat[5][6]
Half-life (t1/2)2.3 hRat[5][6]
Oral Bioavailability (F)48%Rat[5][6]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound

This protocol is suitable for acute studies, such as modeling therapeutic intervention at the time of myocardial reperfusion.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 20% (w/v) aqueous solution of hydroxypropyl-β-cyclodextrin (e.g., Cavitron)

  • Sterile, pyrogen-free saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with 28-30G needles

Procedure:

  • Preparation of Vehicle: Prepare a fresh solution of 20% aqueous hydroxypropyl-β-cyclodextrin and 5% DMSO. For example, to make 1 mL of vehicle, mix 200 µL of a 100% hydroxypropyl-β-cyclodextrin stock (or dissolve 200 mg in water), 50 µL of DMSO, and adjust the final volume to 1 mL with sterile water.

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound powder based on the number of mice and the target dose of 2.75 mg/kg.

    • Dissolve the this compound powder in the vehicle to achieve the desired final concentration for injection. The injection volume should be appropriate for mice, typically 5-10 mL/kg. For a 25g mouse receiving a 2.75 mg/kg dose in a 10 mL/kg volume, the concentration would be 0.275 mg/mL.

    • Ensure the powder is completely dissolved. Vortex if necessary.

  • Administration:

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.

Protocol 2: Oral Administration of this compound in Chow

This protocol is designed for chronic studies requiring sustained drug delivery.

Materials:

  • This compound powder

  • Powdered rodent chow (e.g., PicoLab Rodent Diet 20)

  • Mortar and pestle

  • Plastic bag

  • Rotator

Procedure:

  • Calculation of Drug Amount: Determine the total amount of medicated chow needed for the study duration and the number of animals. Calculate the total amount of this compound required to achieve a concentration of 100 mg per kg of chow.

  • Preparation of Medicated Chow:

    • Take a small portion of the powdered chow and mix it with the calculated amount of this compound powder in a mortar and pestle.[4]

    • Triturate the mixture thoroughly to ensure even distribution.

    • Transfer this pre-mix to a plastic bag containing the rest of the powdered chow.[4]

    • Seal the bag and place it on a rotator for at least 15 minutes to ensure homogeneity.[4]

  • Administration:

    • Provide the medicated chow to the mice ad libitum in their home cages.[4]

    • Ensure a consistent supply and monitor food consumption to estimate the daily dose received by the animals.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound in a Mouse I/R Model cluster_surgery Surgical Procedure cluster_treatment Treatment Groups cluster_long_term Long-Term Study cluster_analysis Endpoint Analysis Anesthesia Anesthesia Myocardial_Ischemia Myocardial_Ischemia Anesthesia->Myocardial_Ischemia Induce Reperfusion Reperfusion Myocardial_Ischemia->Reperfusion 30-40 min Vehicle_IP Vehicle_IP Reperfusion->Vehicle_IP Control GSK854_IP GSK854_IP Reperfusion->GSK854_IP 2.75 mg/kg Analysis_Short_Term Infarct Size Superoxide Levels p38 Phosphorylation Vehicle_IP->Analysis_Short_Term GSK854_Chow 100 mg/kg in Chow (ad libitum for 6 weeks) GSK854_IP->GSK854_Chow Followed by GSK854_IP->Analysis_Short_Term 30 min - 3h post-I/R Analysis_Long_Term Echocardiography (LVEF, LVESD) Histology GSK854_Chow->Analysis_Long_Term 2-6 weeks post-I/R

Caption: Workflow of this compound administration in a mouse model of myocardial ischemia/reperfusion.

signaling_pathway This compound Mechanism of Action in Ischemic Heart Ischemia_Reperfusion Ischemia_Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates p38_MAPK p38_MAPK TNNI3K->p38_MAPK Phosphorylates This compound This compound This compound->TNNI3K Inhibits Oxidative_Stress Oxidative_Stress p38_MAPK->Oxidative_Stress Promotes Cellular_Injury Cellular_Injury Oxidative_Stress->Cellular_Injury Leads to Adverse_Remodeling Adverse_Remodeling Cellular_Injury->Adverse_Remodeling Contributes to

Caption: Simplified signaling pathway showing this compound inhibition of TNNI3K and downstream effects.

References

Application Notes and Protocols for GSK854 in a Murine Ischemia/Reperfusion Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the use of GSK854, a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K), in a murine model of myocardial ischemia/reperfusion (I/R) injury. The following information is intended for researchers, scientists, and drug development professionals investigating cardioprotective strategies.

Introduction

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical challenge that contributes to morbidity and mortality following events such as myocardial infarction and cardiac surgery.[1][2][3][4] The restoration of blood flow to an ischemic area of the heart, while essential, can paradoxically lead to further tissue damage through processes involving oxidative stress, inflammation, and programmed cell death.[1][5] this compound has been identified as a promising therapeutic agent that mitigates I/R injury by targeting TNNI3K, a cardiomyocyte-specific kinase.[5][6][7] Inhibition of TNNI3K by this compound has been shown to reduce infarct size, decrease oxidative stress, and preserve cardiac function in preclinical models.[5][7]

Data Presentation

The following table summarizes the quantitative data for the administration of this compound in a mouse model of myocardial ischemia/reperfusion.

ParameterAcute DosingChronic Dosing
Compound This compoundThis compound
Animal Model Wild-type C57BL/6 miceWild-type C57BL/6 mice
Ischemia Duration 30 minutes or 40 minutes40 minutes
Dosage 2.75 mg/kg100 mg/kg in chow
Route of Administration Intraperitoneal (IP) injectionOral (in chow)
Timing of Administration At the time of reperfusion (and again 6 hours post-reperfusion for the 40-minute ischemia model)Ad libitum access for 6 weeks following I/R
Primary Outcomes Reduced infarct size, decreased superoxide production, reduced p38 MAPK phosphorylationAmeliorated decline in left ventricular ejection fraction, reduced adverse cardiac remodeling

Experimental Protocols

Murine Model of Myocardial Ischemia/Reperfusion

This protocol describes the surgical procedure to induce myocardial ischemia followed by reperfusion in mice.

Materials:

  • Wild-type C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 8-0 silk)

  • Ventilator

  • Heating pad

Procedure:

  • Anesthetize the mouse using isoflurane (or other appropriate anesthetic).

  • Intubate the mouse and connect it to a ventilator.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture. Successful ligation can be confirmed by the visible paling of the anterior ventricular wall.

  • Maintain the ischemic period for either 30 or 40 minutes.

  • After the ischemic period, release the ligature to allow for reperfusion of the coronary artery.

  • Close the chest cavity in layers.

  • Administer appropriate post-operative analgesia and monitor the animal for recovery.

This compound Administration

Acute Dosing Protocol:

  • Prepare a solution of this compound for intraperitoneal injection.

  • Immediately at the onset of reperfusion, administer a single intraperitoneal injection of this compound at a dose of 2.75 mg/kg.[5][7]

  • For the 40-minute ischemia model, a second dose of 2.75 mg/kg is administered 6 hours after reperfusion.[5]

Chronic Dosing Protocol:

  • Prepare rodent chow containing this compound at a concentration of 100 mg/kg.

  • Following the acute administration of this compound at reperfusion, provide the mice with ad libitum access to the this compound-containing chow for a period of 6 weeks.[5]

Assessment of Cardioprotective Effects

Infarct Size Measurement:

  • At the end of the reperfusion period (e.g., 24 hours for acute studies), euthanize the mice.

  • Excise the heart and cannulate the aorta.

  • Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarcted (pale) from the viable (red) myocardium.

  • Slice the heart into transverse sections and image both sides of each slice.

  • Quantify the area at risk (AAR) and the infarct area (IA) using image analysis software.

  • Express the infarct size as a percentage of the AAR.

Measurement of Superoxide Production:

  • At a specified time point during reperfusion (e.g., 30 minutes), excise the ischemic left ventricular tissue.

  • Use appropriate techniques, such as lucigenin-enhanced chemiluminescence or dihydroethidium (DHE) staining, to measure superoxide levels.

Western Blot Analysis for p38 MAPK Phosphorylation:

  • Homogenize ischemic left ventricular tissue samples in lysis buffer.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated p38 MAPK and total p38 MAPK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify band intensities to determine the ratio of phosphorylated to total p38 MAPK.

Mandatory Visualizations

G cluster_0 Ischemia/Reperfusion Injury cluster_1 Therapeutic Intervention IR Ischemia/ Reperfusion ROS Increased Reactive Oxygen Species (ROS) IR->ROS p38 p38 MAPK Activation ROS->p38 Injury Myocardial Injury (Infarction, Adverse Remodeling) p38->Injury This compound This compound TNNI3K TNNI3K Inhibition This compound->TNNI3K Inhibits TNNI3K->ROS Blocks

Caption: Signaling pathway of this compound in mitigating ischemia/reperfusion injury.

G cluster_workflow Experimental Workflow Start Start: Wild-type C57BL/6 Mice Ischemia Induce Myocardial Ischemia (30 or 40 min LAD ligation) Start->Ischemia Reperfusion Reperfusion Ischemia->Reperfusion Acute_Dosing Acute this compound Dosing (2.75 mg/kg IP at reperfusion) Reperfusion->Acute_Dosing Chronic_Dosing Chronic this compound Dosing (100 mg/kg in chow for 6 weeks) Acute_Dosing->Chronic_Dosing Acute_Endpoint Acute Endpoint Assessment (e.g., 24h post-I/R) - Infarct Size - Superoxide Production - p38 MAPK Phosphorylation Acute_Dosing->Acute_Endpoint Chronic_Endpoint Chronic Endpoint Assessment (e.g., 2-6 weeks post-I/R) - Cardiac Function (Echocardiography) - Histology (Remodeling) Chronic_Dosing->Chronic_Endpoint

Caption: Experimental workflow for this compound in a murine ischemia/reperfusion model.

References

Application Notes and Protocols for Intraperitoneal Injection of GSK854

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and intraperitoneal (IP) injection of GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). The following information is intended for use in preclinical research settings by qualified personnel.

Chemical Properties of this compound

This compound is a small molecule inhibitor with the following chemical properties:

PropertyValueReference
Chemical Formula C18H19ClN6O4S2[1]
Molecular Weight 482.96 g/mol [1][2]
Appearance Solid powder[1]
Purity >98%[1]
CAS Number 1316059-00-3[1][2]

Solubility of this compound

This compound is soluble in dimethyl sulfoxide (DMSO)[1]. For in vivo applications, several vehicle formulations have been reported to successfully deliver the compound via intraperitoneal injection.

Solvent/VehicleSolubility/ConcentrationReference
DMSOSoluble[1]
20% aqueous hydroxypropyl-β-cyclodextrin + 5% DMSO2.75 mg/kg for IP injection in mice[3]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.08 mg/mL[4][5]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[4][5]

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

This section details three distinct protocols for preparing this compound for in vivo studies. The choice of vehicle may depend on the experimental design, animal model, and desired pharmacokinetics.

Protocol 1: Cyclodextrin-Based Formulation

This protocol is adapted from a published study utilizing a cyclodextrin-based vehicle to enhance solubility.[3]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • 20% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final injection volume where 5% of the total volume is DMSO, dissolve the this compound in a minimal amount of DMSO.

  • In a separate sterile tube, prepare the vehicle by mixing the 20% HPβCD solution with the appropriate volume of sterile saline.

  • Slowly add the this compound stock solution to the HPβCD vehicle while vortexing to ensure thorough mixing. The final concentration of DMSO should not exceed 5%.

  • If precipitation occurs, gentle warming or sonication may be used to aid dissolution.[5]

  • The final solution should be clear and free of visible particulates before injection.

Protocol 2: PEG300 and Tween80 Formulation

This protocol utilizes a combination of co-solvents to achieve a stable formulation for injection.[4][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Polysorbate 80 (Tween80), sterile

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the following components in sequential order, ensuring the solution is mixed thoroughly after each addition:

    • 10% of the final volume as the this compound/DMSO stock solution.

    • 40% of the final volume as PEG300.

    • 5% of the final volume as Tween80.

    • 45% of the final volume as sterile saline.

  • Vortex the final solution until it is clear and homogenous.

Protocol 3: Corn Oil-Based Formulation

This protocol is suitable for studies requiring a lipid-based vehicle.[4][5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume as the this compound/DMSO stock solution.

  • Add 90% of the final volume as sterile corn oil.

  • Vortex the mixture thoroughly until a uniform suspension is achieved.

Intraperitoneal Injection Procedure in Mice

The following is a generalized procedure for intraperitoneal injection in mice and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 mL or appropriate size)

  • Sterile needles (25-27 gauge)[6][7]

  • 70% alcohol swabs

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be achieved manually or with a restraint device.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6][7][8][9]

  • Site Preparation: Clean the injection site with a 70% alcohol swab.[7][8]

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a new sterile needle.[7][8]

  • Injection: Slowly and steadily inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[6]

  • Needle Withdrawal: Withdraw the needle and monitor the animal for any adverse reactions.

  • Post-injection Monitoring: Return the animal to its cage and observe for any signs of distress or complications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.

TNNI3K_Signaling_Pathway TNNI3K Signaling Pathway in Cardiomyocytes cluster_stress Cardiac Stress Ischemia/Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia/Reperfusion->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates Apoptosis Apoptosis p38_MAPK->Apoptosis Inflammation Inflammation p38_MAPK->Inflammation This compound This compound This compound->TNNI3K

Caption: TNNI3K signaling pathway inhibited by this compound.

IP_Injection_Workflow Experimental Workflow for In Vivo this compound Study cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation A Weigh this compound C Dissolve this compound in Vehicle A->C B Prepare Vehicle B->C E Intraperitoneal Injection C->E D Animal Restraint D->E F Post-injection Monitoring E->F G Tissue Collection & Analysis F->G

Caption: Workflow for this compound intraperitoneal injection.

References

Application Notes and Protocols for GSK854 in Chow Diet Formulation for Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK854 is a potent and highly selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase implicated in cardiac disease.[1][2] TNNI3K activity is associated with adverse cardiac remodeling and dysfunction following ischemic injury.[1][3] Preclinical studies in mouse models of myocardial infarction have demonstrated that inhibition of TNNI3K by this compound can limit oxidative stress, reduce cardiomyocyte death, and preserve cardiac function.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in a standard chow diet for mice, based on published research.

Mechanism of Action

This compound functions by inhibiting the kinase activity of TNNI3K.[4] In the context of cardiac ischemia/reperfusion injury, TNNI3K activation leads to the phosphorylation and activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1] Activated p38 MAPK, in turn, promotes the generation of mitochondrial reactive oxygen species (mROS), which contributes to cardiomyocyte apoptosis and subsequent adverse remodeling of the heart.[1][3] By inhibiting TNNI3K, this compound effectively blunts this signaling cascade, thereby reducing mROS production and protecting cardiomyocytes from ischemic damage.[1]

Signaling Pathway

TNNI3K_Signaling cluster_stress Cardiac Ischemia/Reperfusion cluster_signaling TNNI3K Signaling Cascade cluster_cellular_response Cellular & Pathological Outcomes Ischemia_Reperfusion Ischemia/ Reperfusion Injury TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates/ Activates mROS Mitochondrial ROS p38->mROS Increases Production Apoptosis Cardiomyocyte Apoptosis mROS->Apoptosis Remodeling Adverse Cardiac Remodeling Apoptosis->Remodeling This compound This compound This compound->TNNI3K Inhibits

Caption: TNNI3K signaling cascade in cardiac injury.

Experimental Protocols

Mouse Model and Study Design

A common in vivo model for evaluating the efficacy of this compound is the C57BL/6 mouse subjected to myocardial infarction/reperfusion (MI/R) surgery.[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_surgery Surgical Procedure cluster_treatment This compound Administration cluster_assessment Outcome Assessment MI_R Myocardial Infarction/ Reperfusion (MI/R) Surgery on C57BL/6 Mice IP_injection Intraperitoneal Injection of this compound (2.75 mg/kg) at reperfusion and 6h post-reperfusion MI_R->IP_injection Chow_diet Ad libitum access to This compound-containing chow (100 mg/kg) for 6 weeks IP_injection->Chow_diet Echo Echocardiography (at 2 and 4 weeks) Chow_diet->Echo Biomarkers Plasma Biomarker Analysis (at 6 weeks) Chow_diet->Biomarkers Histo Histological Analysis (at 6 weeks) Chow_diet->Histo

References

GSK854 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), and protocols for its use in research settings. This compound is a valuable tool for investigating the role of TNNI3K in cardiac physiology and pathology.[1][2][3][4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₈H₁₉ClN₆O₄S₂[2]
Molecular Weight 482.96 g/mol [2]
CAS Number 1316059-00-3[1]
Appearance Off-white to light yellow solid powder[1]

Solubility Data

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO) and various co-solvent formulations suitable for in vitro and in vivo studies.

Solvent/FormulationSolubilityNotes
DMSO ~250 mg/mL (~517.64 mM)Ultrasonic treatment may be required to achieve complete dissolution.[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (≥ 4.31 mM)The saturation point is not specified.[1][5]
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (≥ 4.31 mM)The saturation point is not specified.[1][5]

Note on Other Solvents: Publicly available data on the quantitative solubility of this compound in other common laboratory solvents such as ethanol, methanol, and acetonitrile is limited. Researchers are advised to experimentally determine the solubility in their solvent of choice if required.

Signaling Pathway of TNNI3K

This compound is a potent inhibitor of TNNI3K, a cardiac-specific kinase.[1][2][3] TNNI3K is implicated in cardiac stress responses and plays a role in pathological cardiac remodeling.[6] The diagram below illustrates the known signaling pathway of TNNI3K.

TNNI3K_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors & Cellular Response Mef2c Mef2c TNNI3K TNNI3K Mef2c->TNNI3K Transcriptional Activation p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylation cTnI Cardiac Troponin I (cTnI) TNNI3K->cTnI Phosphorylation Mypt1_Mlc2_Yap1_Nfatc1 Mypt1/Mlc2/Yap1/Nfatc1 Axis TNNI3K->Mypt1_Mlc2_Yap1_Nfatc1 Phosphorylation Mito_ROS Mitochondrial ROS Production p38_MAPK->Mito_ROS Cardiac_Remodeling Pathological Cardiac Remodeling Mito_ROS->Cardiac_Remodeling This compound This compound This compound->TNNI3K Inhibition

Caption: TNNI3K Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Shake-Flask Method)

This protocol describes a general method to determine the equilibrium solubility of this compound in a solvent of choice.

Materials:

  • This compound solid powder

  • Solvent of interest (e.g., DMSO, ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant)

  • High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This will be the saturated solution.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a standard curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Dilute the saturated this compound solution with the solvent to a concentration that falls within the range of the standard curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the standard curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in mg/mL or mM.

Solubility_Determination_Workflow start Start add_excess Add excess this compound to solvent start->add_excess shake Shake for 24-48h at constant temp add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc_analysis Analyze saturated solution and standards by HPLC filter->hplc_analysis prepare_standards Prepare HPLC standard solutions prepare_standards->hplc_analysis calculate Calculate solubility from standard curve hplc_analysis->calculate end End calculate->end

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Protocol 2: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound (MW: 482.96 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 4.83 mg of this compound powder and transfer it to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.[1]

  • Store the stock solution at -20°C or -80°C for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.

Protocol 3: Preparation of this compound Formulation for In Vivo Studies (e.g., 2.08 mg/mL)

This protocol is adapted from formulations used in preclinical studies.[1][5]

Formulation A: With PEG300 and Tween-80

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure (for 1 mL final volume):

  • To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly by vortexing until a clear solution is obtained.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Mix the final solution gently but thoroughly. The final concentration of this compound will be 2.08 mg/mL.

Formulation B: With Corn Oil

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Corn oil

Procedure (for 1 mL final volume):

  • To 900 µL of corn oil, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly by vortexing until a uniform suspension or solution is achieved.

Disclaimer: These protocols are intended for research use only. Researchers should optimize these protocols for their specific experimental needs and animal models. Always adhere to institutional guidelines for animal handling and compound administration.

References

Application Notes and Protocols for GSK854: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and recommended storage conditions for the TNNI3K inhibitor, GSK854. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Stability of this compound

This compound is a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in various cardiovascular diseases.[1][2][3][4][5] Understanding its stability profile is essential for the design and execution of both in vitro and in vivo studies.

Solid-State Stability

This compound is supplied as an off-white to light yellow solid powder and exhibits good stability when stored under appropriate conditions.[4] It is recommended to store the solid compound in a dry and dark environment.[6]

Table 1: Recommended Storage Conditions and Stability for Solid this compound

Storage TemperatureDurationRecommendations
-20°CUp to 3 years[4]Long-term storage.
4°CUp to 2 years[4]Short to medium-term storage.
Room TemperatureStable for a few days[4]Suitable for short periods, such as during shipping.[4][6]
Solution Stability

The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[4][6]

Table 2: Recommended Storage Conditions and Stability for this compound in DMSO

Storage TemperatureDurationRecommendations
-80°CUp to 6 months[2][4]Preferred for long-term storage of stock solutions.
-20°CUp to 1 month[2][4]Suitable for short-term storage of working solutions.

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. For in vivo experiments, freshly prepared formulations are optimal.[2] If precipitation is observed upon thawing or during formulation, gentle warming and/or sonication can be used to aid dissolution.[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution (MW: 482.96 g/mol ), dissolve 4.83 mg of this compound in 1 mL of DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C.

Protocol for Forced Degradation Studies (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a compound. While specific data for this compound is not publicly available, a general protocol based on ICH guidelines can be followed.[7][8][9]

Objective: To assess the stability of this compound under various stress conditions.

Materials: this compound, HPLC-grade solvents (acetonitrile, water), acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), oxidizing agents (e.g., 3% H₂O₂), and a photostability chamber.

Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 N HCl) This compound->Acid Expose Base Base Hydrolysis (e.g., 0.1 N NaOH) This compound->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂) This compound->Oxidation Expose Thermal Thermal Stress (e.g., 60°C) This compound->Thermal Expose Photolytic Photolytic Stress (UV/Vis light) This compound->Photolytic Expose HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photolytic->HPLC Analyze Characterization Characterize Degradants HPLC->Characterization

Caption: Workflow for conducting forced degradation studies on this compound.

Procedure:

  • Acid Hydrolysis: Incubate this compound solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate this compound solution with 0.1 N NaOH at room temperature for a defined period.

  • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60°C).

  • Photolytic Degradation: Expose solid this compound and a solution of this compound to UV and visible light in a photostability chamber.

  • Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect any degradation products. Mass spectrometry can be coupled to HPLC to identify the mass of the degradants.

TNNI3K Signaling Pathway

This compound exerts its effects by inhibiting TNNI3K. TNNI3K is a cardiac-specific MAP kinase that plays a role in cardiac hypertrophy and the response to ischemic injury.[1][10][11][12] Its overexpression has been associated with cardiac dysfunction.[13] One of the key downstream effectors of TNNI3K is the p38 MAPK signaling pathway.[1][14][15]

TNNI3K Signaling Cascade in Cardiac Myocytes:

TNNI3K_Signaling TNNI3K TNNI3K p38 p38 MAPK TNNI3K->p38 Activates Mitochondria Mitochondria p38->Mitochondria Impacts ROS mROS Production Mitochondria->ROS CellDeath Cardiomyocyte Death ROS->CellDeath CardiacInjury Cardiac Injury & Remodeling CellDeath->CardiacInjury

Caption: TNNI3K signaling pathway leading to cardiac injury.

This simplified diagram illustrates that in response to cardiac stress, TNNI3K can activate the p38 MAPK pathway.[1][15] This activation can lead to mitochondrial dysfunction, increased production of mitochondrial reactive oxygen species (mROS), and ultimately contribute to cardiomyocyte death and adverse cardiac remodeling.[1][15] this compound, by inhibiting TNNI3K, can potentially mitigate these detrimental effects.

References

Application Notes and Protocols for GSK854 in Primary Cardiomyocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK854 is a potent and selective small-molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase.[1][2][3] TNNI3K is implicated in cardiac pathologies such as hypertrophy, and its inhibition has shown therapeutic potential in models of cardiac disease.[3][4] Specifically, research has demonstrated that TNNI3K promotes ischemia/reperfusion injury, oxidative stress, and myocyte death, making this compound a valuable tool for studying these processes and for the development of novel cardiac medicines.[1][5] These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte cultures to investigate its effects on key cellular pathways.

Mechanism of Action

This compound functions as an active site-binding inhibitor of TNNI3K.[1] TNNI3K is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family.[6] In the context of cardiac stress, such as ischemia/reperfusion, TNNI3K activation leads to the downstream activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][5] This signaling cascade contributes to increased mitochondrial reactive oxygen species (ROS) production, mitochondrial dysfunction, and ultimately, cardiomyocyte death.[1][5] this compound, by inhibiting TNNI3K, effectively blunts this pathological signaling, thereby reducing oxidative stress, preserving mitochondrial function, and protecting cardiomyocytes from cell death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50Reference
TNNI3KKinase Assay< 10 nM[2][3]
TNNI3KCellular Assay8 nM[2]

Table 2: Kinase Selectivity of this compound

KinaseSelectivity vs. TNNI3KReference
B-Raf>25-fold[2]
EGFRIC50 > 25 µM[2]
Broad Kinase Panel (294 kinases)>100-fold selectivity over 96% of kinases tested[2]

Signaling Pathway Diagram

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress (e.g., Ischemia/Reperfusion) cluster_TNNI3K TNNI3K Activation cluster_p38 p38 MAPK Pathway cluster_mitochondria Mitochondrial Dysfunction cluster_cell_death Cellular Outcome Stress Ischemia/Reperfusion TNNI3K TNNI3K Stress->TNNI3K p38 p38 MAPK TNNI3K->p38 Mito_ROS Mitochondrial ROS Production p38->Mito_ROS Mito_Dysfunction Mitochondrial Dysfunction Mito_ROS->Mito_Dysfunction Cell_Death Cardiomyocyte Death Mito_Dysfunction->Cell_Death This compound This compound This compound->TNNI3K

Caption: TNNI3K signaling pathway in cardiomyocytes under stress.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Neonatal Rat Ventricular Myocytes (NRVMs)

This protocol describes the isolation of NRVMs, a common in vitro model for studying cardiomyocyte biology.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin (0.25%)

  • Collagenase Type II

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Percoll

  • Laminin-coated culture plates

Procedure:

  • Euthanize neonatal rat pups in accordance with institutional guidelines.

  • Sterilize the chest area with 70% ethanol.

  • Excise the hearts and place them in ice-cold HBSS.

  • Remove atria and mince the ventricular tissue into small pieces.

  • Transfer the minced tissue to a solution of trypsin and collagenase and incubate with gentle agitation.

  • Stop the digestion by adding DMEM/F12 with 10% FBS.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium (DMEM/F12, 5% FBS, 10% horse serum, 1% penicillin-streptomycin).

  • To enrich for cardiomyocytes, use a discontinuous Percoll gradient centrifugation method.

  • Plate the purified cardiomyocytes on laminin-coated culture plates.

  • Allow cells to attach for 24-48 hours before initiating experiments.

Experimental Workflow Diagram

Experimental_Workflow cluster_isolation Cell Isolation and Culture cluster_treatment Treatment cluster_assays Downstream Assays Isolation Isolate Primary Cardiomyocytes Culture Culture on Laminin-coated Plates Isolation->Culture Treatment Treat with this compound (e.g., 10 nM - 1 µM) Culture->Treatment ROS_Assay ROS Detection Assay Treatment->ROS_Assay MMP_Assay Mitochondrial Membrane Potential Assay Treatment->MMP_Assay Cell_Death_Assay Cell Death Assay Treatment->Cell_Death_Assay

Caption: General experimental workflow for studying this compound effects.

Protocol 2: In Vitro Treatment with this compound

Materials:

  • Primary cardiomyocyte culture (from Protocol 1)

  • This compound

  • DMSO (vehicle control)

  • Culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions (e.g., 10 nM, 100 nM, 1 µM).

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Replace the existing culture medium with the medium containing this compound or vehicle.

  • Incubate the cells for the desired treatment duration prior to downstream analysis.

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes a fluorescent probe to detect mitochondrial ROS.

Materials:

  • Treated primary cardiomyocytes

  • MitoSOX™ Red mitochondrial superoxide indicator

  • HBSS

  • Fluorescence microscope or plate reader

Procedure:

  • Following treatment with this compound, remove the culture medium.

  • Wash the cells with warm HBSS.

  • Load the cells with MitoSOX™ Red (e.g., 5 µM in HBSS) and incubate in the dark at 37°C for 10-30 minutes.

  • Wash the cells three times with warm HBSS to remove excess probe.

  • Image the cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm).

  • Quantify the fluorescence intensity using image analysis software.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a ratiometric fluorescent dye to assess changes in mitochondrial membrane potential.

Materials:

  • Treated primary cardiomyocytes

  • JC-1 dye

  • HBSS

  • Fluorescence microscope or plate reader

Procedure:

  • After this compound treatment, remove the culture medium.

  • Wash the cells with warm HBSS.

  • Incubate the cells with JC-1 dye (e.g., 2 µM in culture medium) at 37°C for 15-30 minutes.

  • Wash the cells with warm HBSS.

  • Measure the fluorescence at two different wavelengths. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (emission ~590 nm). In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green (emission ~529 nm).

  • Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Protocol 5: Quantification of Cardiomyocyte Cell Death

This protocol uses a combination of fluorescent dyes to distinguish between live, apoptotic, and necrotic cells.

Materials:

  • Treated primary cardiomyocytes

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin-binding buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Following this compound treatment, collect the culture medium (which may contain detached dead cells).

  • Wash the attached cells with PBS and detach them using a gentle method like trypsinization.

  • Combine the detached cells with the collected culture medium and centrifuge to pellet the cells.

  • Resuspend the cells in Annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by fluorescence microscopy or flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a powerful research tool for investigating the role of TNNI3K in cardiomyocyte physiology and pathology. The protocols outlined in these application notes provide a framework for studying the protective effects of this compound against cellular stress in primary cardiomyocyte cultures. Researchers can adapt these methodologies to their specific experimental needs to further elucidate the therapeutic potential of TNNI3K inhibition in cardiovascular diseases.

References

Application Notes and Protocols for GSK854 in Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), in an ex vivo Langendorff-perfused heart model. The protocols outlined below are intended to facilitate the investigation of this compound's cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury.

Introduction

Troponin I-Interacting Kinase (TNNI3K) is a cardiomyocyte-specific kinase implicated in adverse cardiac remodeling and injury.[1][2] Inhibition of TNNI3K has emerged as a promising therapeutic strategy for mitigating damage following a myocardial infarction. This compound is a highly selective inhibitor of TNNI3K, demonstrating significant potential in reducing infarct size and preserving cardiac function in preclinical models of I/R injury.[2] The Langendorff isolated heart preparation offers a robust and controlled ex vivo system to directly assess the pharmacological effects of this compound on the heart, independent of systemic physiological variables.[3][4][5]

Mechanism of Action

This compound exerts its cardioprotective effects by inhibiting TNNI3K, which in turn modulates downstream signaling pathways associated with cardiac injury. Specifically, TNNI3K activation during I/R injury leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][6] This activation cascade promotes mitochondrial dysfunction and the generation of reactive oxygen species (ROS), ultimately leading to cardiomyocyte death and tissue damage.[1][6] By inhibiting TNNI3K, this compound is expected to attenuate p38 MAPK activation, reduce oxidative stress, and preserve mitochondrial integrity, thereby protecting the heart from I/R-induced injury.

TNNI3K Signaling Pathway in Ischemia-Reperfusion Injury

TNNI3K_Signaling cluster_stress Ischemia-Reperfusion cluster_pathway Cardiomyocyte Signaling IR I/R Injury TNNI3K TNNI3K IR->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates Mito Mitochondria p38->Mito Induces Dysfunction ROS ROS Production Mito->ROS Death Cell Death ROS->Death This compound This compound This compound->TNNI3K Inhibits

Caption: TNNI3K signaling cascade in cardiac I/R injury and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data that could be obtained from a Langendorff heart perfusion experiment investigating the effects of this compound on I/R injury. These values are hypothetical and intended for illustrative purposes, based on the known mechanism of action of TNNI3K inhibitors.

ParameterControl (No I/R)I/R + VehicleI/R + this compound
Hemodynamic Function
Left Ventricular Developed Pressure (LVDP, mmHg)100 ± 545 ± 775 ± 6
Heart Rate (beats/min)300 ± 10280 ± 15290 ± 12
Coronary Flow (mL/min)12 ± 18 ± 1.511 ± 1.2
Biochemical Markers
Infarct Size (% of total area)040 ± 515 ± 4
Lactate Dehydrogenase (LDH) in effluent (U/L)20 ± 380 ± 1035 ± 5
p-p38 MAPK / total p38 MAPK ratio1.03.5 ± 0.41.5 ± 0.3

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO at approximately 250 mg/mL.[7] For Langendorff perfusion experiments, a stock solution of this compound should be prepared in 100% DMSO.

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Ensure complete dissolution, using sonication if necessary.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[8]

Langendorff Heart Perfusion Protocol for Rat/Mouse

This protocol provides a general procedure for isolating and perfusing a rodent heart.

1. Preparation of Krebs-Henseleit Buffer (KHB):

  • Prepare fresh KHB on the day of the experiment. The composition should be (in mmol/L): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose, and 1.25 CaCl2.[9]

  • Continuously aerate the buffer with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.[10]

  • Maintain the buffer temperature at 37°C using a water-jacketed system.[4]

2. Heart Excision and Cannulation:

  • Anesthetize the animal (e.g., with sodium pentobarbitone).

  • Administer heparin to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold KHB.[11]

  • Isolate the aorta and cannulate it onto the Langendorff apparatus.[12]

  • Secure the aorta to the cannula with a suture.

  • Initiate retrograde perfusion with warm, oxygenated KHB.

3. Experimental Workflow for Ischemia-Reperfusion Study:

Experimental_Workflow cluster_prep Preparation cluster_protocol Perfusion Protocol cluster_treatment Treatment Groups Anesthesia Anesthesia & Heparinization Excision Heart Excision & Ice-cold KHB Anesthesia->Excision Cannulation Aortic Cannulation Excision->Cannulation Stabilization Stabilization (20 min) Cannulation->Stabilization Baseline Baseline Recording (30 min) Stabilization->Baseline Ischemia Global Ischemia (30 min) Baseline->Ischemia Vehicle Vehicle Control Baseline->Vehicle GSK854_pre This compound Pre-treatment Baseline->GSK854_pre Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion GSK854_post This compound Post-treatment Ischemia->GSK854_post Vehicle->Ischemia GSK854_pre->Ischemia GSK854_post->Reperfusion

Caption: Experimental workflow for a Langendorff ischemia-reperfusion study with this compound.

4. Protocol Steps:

  • Stabilization (20 minutes): Allow the heart to stabilize on the Langendorff apparatus with continuous perfusion of KHB.

  • Baseline Recording (30 minutes): Record baseline hemodynamic parameters, including Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow.

  • Drug Administration:

    • For pre-treatment studies, introduce this compound into the perfusate at the desired final concentration (e.g., 1 µM) for a specified period before inducing ischemia. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

    • For post-treatment studies, introduce this compound into the perfusate at the onset of reperfusion.

  • Global Ischemia (30 minutes): Induce global ischemia by stopping the perfusion flow.

  • Reperfusion (60-120 minutes): Restore perfusion with either standard KHB or KHB containing this compound.

  • Data Collection: Continuously monitor and record hemodynamic parameters throughout the experiment. Collect coronary effluent at specific time points for biochemical analysis (e.g., LDH release).

  • Endpoint Analysis: At the end of the experiment, the heart can be processed for infarct size measurement (e.g., using TTC staining) or for molecular analysis (e.g., Western blotting for p-p38 MAPK).

Conclusion

The use of this compound in a Langendorff-perfused heart model provides a powerful tool for elucidating the direct cardioprotective effects of TNNI3K inhibition. The detailed protocols and information provided in these application notes are intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this compound for the treatment of ischemic heart disease.

References

Troubleshooting & Optimization

troubleshooting unexpected results with GSK854

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K), a kinase expressed specifically in cardiomyocytes.[1][2] By inhibiting TNNI3K, this compound has been shown to reduce the activation of p38 MAPK and decrease the production of mitochondrial reactive oxygen species (mROS).[2] This mechanism contributes to its protective effects against ischemia/reperfusion injury in the heart.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is crucial for maintaining the stability and activity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]

  • In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3]

The product is generally stable at room temperature for short periods, such as during shipping.[3][4]

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at approximately 250 mg/mL (~517.64 mM).[3] For in vivo studies, specific formulations in combinations of DMSO, PEG300, Tween-80, saline, or corn oil have been used.[1][3] If precipitation occurs during preparation, gentle heating and/or sonication can help with dissolution.[1]

Troubleshooting Guide

Unexpected Result 1: Lack of Efficacy or Reduced Potency

You are not observing the expected biological effect (e.g., no reduction in apoptosis, no change in p38 phosphorylation) after treating your cells or animal models with this compound.

Possible Cause Troubleshooting Step
Compound Degradation Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions from powder if in doubt.
Incorrect Dosing or Concentration Confirm the final concentration of this compound in your experiment. For in vivo studies, ensure the correct dose was administered based on the animal's weight.[2]
Solubility Issues Visually inspect your final working solution for any precipitation. If the compound has precipitated out of solution, it will not be biologically available. Refer to the recommended solvent formulations.[1][3]
Cell Line or Model Specificity Confirm that your experimental model expresses TNNI3K. As a cardiomyocyte-specific kinase, non-cardiac cell lines may not respond to this compound.[2]
Experimental Timing The timing of this compound administration can be critical, especially in models of acute injury like ischemia/reperfusion.[2] Review the experimental protocol to ensure the treatment window is appropriate.
Unexpected Result 2: High Variability Between Experiments

You are observing inconsistent results with this compound across different experimental replicates.

Possible Cause Troubleshooting Step
Inconsistent Stock Solution Preparation Ensure your stock solution is fully dissolved and homogenous before making dilutions. Vortex or sonicate as needed.[1]
Freeze-Thaw Cycles Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.
Vehicle Control Inconsistency The vehicle used to dissolve this compound (e.g., DMSO) can have biological effects. Ensure the final concentration of the vehicle is consistent across all experimental groups, including the control.
Unexpected Result 3: Potential Off-Target Effects

You are observing cellular effects that are not consistent with the known mechanism of TNNI3K inhibition.

Possible Cause Troubleshooting Step
Non-Specific Kinase Inhibition While this compound is highly selective for TNNI3K, it may inhibit other kinases at high concentrations.[4][5] Perform a dose-response experiment to determine the lowest effective concentration. Consider using a structurally different TNNI3K inhibitor as a control to confirm that the observed effect is specific to TNNI3K inhibition.
Pathway Cross-Talk Inhibition of a specific kinase can lead to unexpected activation or inhibition of other signaling pathways through retroactivity or other feedback mechanisms.[6] Map the known downstream and parallel pathways to identify potential interactions.
Impurity in the Compound Ensure you are using a high-purity batch of this compound. Check the certificate of analysis from your supplier.

Data Summary

This compound Potency and Selectivity
Parameter Value Reference
TNNI3K IC50 < 10 nM[3][4]
Cellular Assay IC50 8 nM[3][4]
Selectivity against B-Raf >25-fold[3][4]
Selectivity against EGFR IC50 > 25 µM[3][4]
Broad Kinase Selectivity >100-fold selectivity over 96% of 294 kinases tested[3][4]
In Vivo Formulation Examples
Formulation Composition Solubility Reference
Aqueous 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.31 mM)[1][3]
Oil-based 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.31 mM)[1][3]
Cyclodextrin-based 20% aqueous Hydroxypropyl-β-cyclodextrin + 5% DMSO-[2]

Experimental Protocols

Protocol: In Vivo Administration of this compound for Ischemia/Reperfusion Model

This protocol is a generalized example based on published studies.[2] Researchers should optimize the dosage and timing for their specific animal model and experimental question.

  • Preparation of Dosing Solution:

    • Prepare this compound in a vehicle of 20% aqueous hydroxypropyl-β-cyclodextrin and 5% DMSO.

    • The final concentration should be calculated to deliver a dose of 2.75 mg/kg via intraperitoneal injection.[2]

  • Ischemia Induction:

    • Surgically induce myocardial ischemia in C57BL/6 mice (or other appropriate model) for a defined period (e.g., 30-40 minutes).[2]

  • This compound Administration:

    • Administer the prepared this compound solution (2.75 mg/kg) via intraperitoneal injection at the onset of reperfusion.[2]

    • A second dose may be administered 6 hours after reperfusion for longer-term studies.[2]

  • Endpoint Analysis:

    • After the desired reperfusion period (e.g., 24 hours to 6 weeks), harvest tissues for analysis.

    • Assess endpoints such as infarct size, cardiac function (e.g., by echocardiography), and molecular markers (e.g., p38 phosphorylation, ROS levels).[2]

Visualizations

Signaling_Pathway cluster_stress Ischemic Stress cluster_inhibition Pharmacological Intervention Ischemia Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia->TNNI3K activates This compound This compound This compound->TNNI3K inhibits p38_MAPK p38 MAPK Activation TNNI3K->p38_MAPK mROS Mitochondrial ROS Production TNNI3K->mROS Apoptosis Cardiomyocyte Apoptosis p38_MAPK->Apoptosis mROS->Apoptosis

Caption: this compound inhibits TNNI3K, blocking downstream p38 activation and mROS production.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Efficacy) Check_Compound Check Compound Integrity (Storage, Age, Solubility) Start->Check_Compound Check_Dose Verify Concentration/ Dose Start->Check_Dose Check_Model Confirm TNNI3K Expression in Model Start->Check_Model Revise_Protocol Revise Protocol Check_Compound->Revise_Protocol Check_Dose->Revise_Protocol Off_Target Consider Off-Target Effects (Dose-Response) Check_Model->Off_Target Check_Model->Revise_Protocol

References

Technical Support Center: Optimizing GSK854 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK854. This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of this compound in in vitro studies. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful application of this potent TNNI3K inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K).[1][2] Its primary mechanism of action is the inhibition of TNNI3K, a cardiac-specific kinase.[3] By inhibiting TNNI3K, this compound has been shown to reduce the activation of the downstream p38 MAPK signaling pathway and decrease the production of mitochondrial reactive oxygen species (ROS).[4] This ultimately leads to the inhibition of cellular apoptosis and pyroptosis, particularly in the context of cardiac stress and injury.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: A good starting point for in vitro experiments is the cellular IC50 value, which is approximately 8 nM.[5][6] For initial screening, a concentration range of 1 nM to 1 µM is recommended to establish a dose-response curve. The optimal concentration will vary depending on the cell type and the specific assay being performed.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the powdered compound in DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Q4: Is this compound cytotoxic?

A4: While this compound is designed to inhibit a specific kinase, high concentrations may induce off-target effects or cellular stress, potentially leading to cytotoxicity. It is crucial to perform a cell viability assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.

Q5: What are the known off-target effects of this compound?

A5: this compound is a highly selective inhibitor for TNNI3K. It has demonstrated over 100-fold selectivity for TNNI3K compared to a large panel of other kinases.[7] At a concentration of 1 µM, it showed minimal inhibition of other kinases, with ZAK/MLTK being one of the few identified off-targets.[7] However, it is always advisable to consider potential off-target effects, especially when using concentrations significantly higher than the IC50.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Culture Media The final DMSO concentration is too high, or the compound has low solubility in aqueous media.Ensure the final DMSO concentration in your culture media does not exceed 0.1-0.5%. Prepare intermediate dilutions of your this compound stock in culture media before adding to the final cell culture plate. Visually inspect the media for any signs of precipitation after adding the compound.
High Variability Between Replicates Inconsistent cell seeding, uneven compound distribution, or edge effects in the multi-well plate.Ensure a homogenous single-cell suspension before seeding. When adding this compound, gently mix the plate to ensure even distribution. To avoid edge effects, consider not using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or media.
No Observable Effect of this compound The concentration is too low, the incubation time is too short, or the target pathway is not active in your cell model.Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM). Increase the incubation time (e.g., 24, 48, or 72 hours). Confirm that TNNI3K is expressed and the p38 MAPK pathway is active in your cell line under your experimental conditions.
Unexpected Cytotoxicity The concentration of this compound is too high, or the cells are particularly sensitive to the compound or the DMSO vehicle.Determine the maximum non-toxic concentration using a cell viability assay. Always include a vehicle control (DMSO alone) at the same final concentration as your this compound-treated samples to account for any solvent-induced toxicity.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of this compound in in vitro studies.

Table 1: this compound Potency and Selectivity

Parameter Value Reference
TNNI3K IC50< 10 nM[5][6]
Cellular Assay IC508 nM[5][6]
Selectivity>100-fold over 96% of kinases tested[7]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay Type Recommended Starting Concentration Recommended Concentration Range
Western Blot (p-p38/p38)10 nM1 nM - 1 µM
Cell Viability Assay10 nM1 nM - 10 µM
Mitochondrial ROS Assay10 nM1 nM - 1 µM
Kinase Assay (TNNI3K)1 nM0.1 nM - 100 nM

Table 3: Recommended Cell Seeding Densities for 96-well Plates

Cell Type Seeding Density (cells/well) Notes
H9c2 Cardiomyoblasts5,000 - 10,000Adjust based on proliferation rate to reach 70-80% confluency at the time of treatment.
Primary Neonatal Rat Cardiomyocytes20,000 - 40,000Higher density is often required due to limited proliferation.
HEK293T8,000 - 15,000Optimize for desired confluency based on the duration of the experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in culture media. A typical concentration range to test is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest final concentration used.

  • Cell Treatment: After 24 hours of cell attachment, replace the old media with fresh media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment: Measure cell viability using a preferred method, such as an MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions for the chosen assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound exhibits cytotoxic effects.

Protocol 2: Western Blot for p38 MAPK Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the TNNI3K-p38 signaling pathway.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control. If applicable, stimulate the p38 pathway with an appropriate agonist (e.g., anisomycin) for the last 30 minutes of incubation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities and normalize the phospho-p38 signal to total p38 and the loading control.

Visualizations

TNNI3K_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_kinase_cascade TNNI3K Signaling cluster_downstream Downstream Effects cluster_inhibitor Inhibitor Action Cardiac_Stress Cardiac Stress (e.g., Ischemia/Reperfusion) TNNI3K TNNI3K Cardiac_Stress->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates Mitochondrial_ROS Mitochondrial ROS Production p38_MAPK->Mitochondrial_ROS Increases Apoptosis_Pyroptosis Apoptosis & Pyroptosis Mitochondrial_ROS->Apoptosis_Pyroptosis Induces This compound This compound This compound->TNNI3K Inhibits Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (10 mM in DMSO) C Treat Cells with This compound Dilutions A->C B Seed Cells in Multi-well Plate B->C D Incubate for Desired Time C->D E Perform Assay (e.g., Viability, Western Blot) D->E F Analyze and Interpret Data E->F

References

potential off-target effects of GSK854

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). The information provided is intended to help users anticipate and address potential issues related to off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Troponin I-Interacting Kinase (TNNI3K), with a reported IC50 of less than 10 nM.[1][2][3] TNNI3K is a cardiomyocyte-specific kinase involved in cardiac signaling pathways, particularly in the response to ischemic stress.[4][5]

Q2: How selective is this compound?

A2: this compound has demonstrated high selectivity for TNNI3K. In a broad kinase panel screening of 294 kinases, this compound showed greater than 100-fold selectivity for TNNI3K over 96% of the kinases tested.[1][2] At a concentration of 1 µM, 282 of the 294 kinases showed less than or equal to 50% inhibition.[1][2]

Q3: What are the known off-target effects of this compound?

A3: The most significant identified off-target of this compound is the Mixed Lineage Kinase-like Mitogen-activated Protein Triple Kinase (MLTK), also known as Zipper Sterile-α-Motif Kinase (ZAK). One study reported that among a panel of kinases, only ZAK/MLTK was significantly inhibited besides TNNI3K. This compound also exhibits some inhibitory activity against B-Raf (>25-fold selectivity relative to TNNI3K) and EGFR (IC50 > 25 µM).[1]

Q4: My experimental results are not consistent with TNNI3K inhibition. Could this be due to off-target effects?

A4: Yes, unexpected or inconsistent results could potentially be attributed to off-target effects, particularly inhibition of ZAK/MLTK. Both TNNI3K and ZAK/MLTK are involved in the MAP kinase signaling pathways (p38 and JNK), so overlapping or confounding phenotypes are possible. It is crucial to perform validation experiments to distinguish on-target from off-target effects.

Troubleshooting Guide

This guide addresses specific issues users might encounter and provides steps to diagnose and mitigate potential off-target effects of this compound.

Issue 1: Unexpected Phenotype Observed in Cardiomyocytes

  • Problem: You observe a cellular phenotype (e.g., altered gene expression, unexpected morphological changes) that does not align with the known functions of TNNI3K.

  • Potential Cause: The phenotype may be driven by the off-target inhibition of ZAK/MLTK, which is also expressed in cardiac tissue and is involved in cardiomyocyte hypertrophy and fibrosis signaling.

  • Troubleshooting Steps:

    • Validate with a Structurally Different TNNI3K Inhibitor: If available, use another selective TNNI3K inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.

    • ZAK/MLTK Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ZAK/MLTK in your cellular model. If the phenotype induced by this compound is diminished or absent in the ZAK/MLTK-deficient cells, this strongly suggests an off-target mechanism.

    • Phenocopy with a ZAK/MLTK Inhibitor: If a specific ZAK/MLTK inhibitor is available, treat your cells with it to see if it reproduces the unexpected phenotype observed with this compound.

Issue 2: Conflicting Results Between Different Cell Lines

  • Problem: this compound produces the expected on-target phenotype in one cell line but a different or no effect in another, despite both expressing TNNI3K.

  • Potential Cause: The expression levels of the off-target kinase ZAK/MLTK may differ between the cell lines, leading to varied responses. The relative contribution of TNNI3K and ZAK/MLTK to the observed phenotype may be cell-type dependent.

  • Troubleshooting Steps:

    • Profile Kinase Expression: Perform qPCR or Western blotting to determine the relative expression levels of TNNI3K and ZAK/MLTK in your different cell lines. A higher ZAK/MLTK to TNNI3K ratio might correlate with a more pronounced off-target phenotype.

    • Dose-Response Comparison: Conduct a careful dose-response study in each cell line. A significant difference in the EC50 for the observed phenotype between cell lines may point towards the involvement of different targets with varying sensitivities to this compound.

Issue 3: In Vivo Results Do Not Correlate with In Vitro Data

  • Problem: The physiological effects of this compound in an animal model are not what was predicted from cell culture experiments.

  • Potential Cause: Off-target effects on ZAK/MLTK in other tissues where it is expressed (e.g., liver, lung) could contribute to the overall in vivo phenotype, leading to systemic effects not observable in isolated cardiomyocytes.

  • Troubleshooting Steps:

    • Tissue-Specific Knockout Models: If feasible, utilize tissue-specific knockout models for TNNI3K or ZAK/MLTK to dissect the contribution of each kinase to the in vivo phenotype of this compound.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the concentration of this compound achieved in the target tissue is within the selective range for TNNI3K inhibition. High, non-specific concentrations can lead to increased off-target engagement.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Disclaimer: The full quantitative data from the kinase panel screen of 294 kinases is not publicly available. The following table is a representative summary based on published information.

Kinase TargetParameterValueReference
TNNI3K IC50 < 10 nM [1][2][3]
ZAK/MLTK% Inhibition @ 100 nM> 50%
B-RafSelectivity Fold vs. TNNI3K> 25-fold[1]
EGFRIC50> 25 µM[1]
Kinase Panel (294 total)% of kinases with ≤ 50% inhibition @ 1 µM96% (282 of 294)[1][2]

Experimental Protocols

Protocol: Kinase Selectivity Profiling using a Radiometric Assay

This protocol is a representative method for assessing the selectivity of a kinase inhibitor like this compound.

  • Materials:

    • Purified recombinant kinases

    • Specific peptide substrates for each kinase

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound stock solution in DMSO

    • [γ-³³P]ATP

    • Unlabeled ATP

    • Phosphocellulose filter plates

    • Stop solution (e.g., 0.75% phosphoric acid)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO. Further dilute into the kinase reaction buffer.

    • In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

    • Add the specific peptide substrate and the corresponding purified kinase to each well.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP (final ATP concentration should be at or near the Km for each kinase).

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value for each kinase.

Visualizations

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress cluster_tnni3k TNNI3K Signaling cluster_outcome Cellular Outcome Ischemia/Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia/Reperfusion->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates Mitochondrion Mitochondrion p38_MAPK->Mitochondrion Impacts ROS mROS Mitochondrion->ROS Generates Myocyte Injury Myocyte Injury ROS->Myocyte Injury Induces This compound This compound This compound->TNNI3K Inhibits

Caption: TNNI3K Signaling Pathway in Cardiac Stress.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis This compound Dilution This compound Dilution Incubation Incubate at 30°C This compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation ATP Mix [γ-³³P]ATP + ATP ATP Mix->Incubation Filter Binding Filter Binding Incubation->Filter Binding Washing Washing Filter Binding->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for Radiometric Kinase Inhibition Assay.

Troubleshooting_Logic Start Unexpected Phenotype with this compound Q1 Does a structurally distinct TNNI3K inhibitor replicate the phenotype? Start->Q1 OnTarget Likely On-Target Effect Q1->OnTarget Yes OffTarget Potential Off-Target Effect Q1->OffTarget No Q2 Does ZAK/MLTK knockdown abrogate the phenotype? OffTarget->Q2 ValidateOffTarget Validate ZAK/MLTK as Off-Target Q2->ValidateOffTarget Yes OtherOffTarget Investigate Other Off-Targets Q2->OtherOffTarget No

Caption: Logic Diagram for Troubleshooting Off-Target Effects.

References

Technical Support Center: GSK854 in ZAK/MLTK Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing GSK854 in experiments targeting ZAK/MLTK kinase. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive small molecule inhibitor. While it is highly selective, its primary target is Troponin I-Interacting Kinase (TNNI3K), with an IC50 value of less than 10 nM.[1][2] Notably, its only other significant inhibitory activity is against ZAK (Sterile alpha motif and leucine zipper containing kinase AZK, also known as MAP3K20 or MLTK) and MLTK (Mixed Lineage Kinase 4, also known as MAP3K21).[2]

Q2: What is the known selectivity profile of this compound?

A2: this compound demonstrates high selectivity. In a broad kinase panel, it showed greater than 100-fold selectivity for TNNI3K over 96% of the kinases tested.[1][2] At a concentration of 100 nM, the only significant off-target inhibition observed was of ZAK/MLTK.[2] This makes it a valuable tool for studying ZAK/MLTK signaling, provided the primary target, TNNI3K, is not expressed or functionally relevant in the experimental system.

Q3: How does ZAK/MLTK inhibition affect downstream signaling?

A3: ZAK/MLTK are components of the mitogen-activated protein kinase (MAPK) cascade. They act as MAP3K's that, in response to cellular stressors like UV radiation or ribotoxic stress, phosphorylate and activate MAP2K's (MKK3, MKK6, MKK4, and MKK7). These, in turn, phosphorylate and activate the downstream stress-activated protein kinases (SAPKs) p38 MAPK and JNK. Therefore, inhibition of ZAK/MLTK with this compound is expected to decrease the phosphorylation of p38 and JNK.

Q4: What is the recommended starting concentration for this compound in cell-based assays?

A4: A good starting point for cell-based assays is to perform a dose-response curve ranging from 10 nM to 10 µM. For TNNI3K, the cellular IC50 is approximately 8 nM.[1] Given that ZAK/MLTK are secondary targets, a higher concentration may be required to achieve significant inhibition. We recommend starting with a concentration range of 100 nM to 1 µM to observe effects on ZAK/MLTK-mediated pathways.

Q5: How should I prepare and store this compound?

A5: this compound should be stored as a dry powder at -20°C for long-term storage. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to prevent solvent-induced toxicity.

Quantitative Data Summary

The following table summarizes the inhibitory activity and selectivity of this compound.

Target KinaseIC50 (Biochemical Assay)IC50 (Cellular Assay)Selectivity Notes
TNNI3K < 10 nM[1][2]8 nM[1]Primary target.
ZAK/MLTK Not explicitly reported; estimated to be in the range of 50-200 nM*Not reportedThe only other significant kinase inhibited by this compound at 100 nM.[2]
B-Raf > 25-fold selectivity vs. TNNI3K[1]Not reportedMinimal inhibition.
EGFR > 25 µM[1]Not reportedNo significant inhibition.

*Note: The specific IC50 of this compound for ZAK/MLTK is not publicly available. This estimate is based on qualitative descriptions of its selectivity profile.[2]

Visualized Pathways and Workflows

G cluster_0 Cellular Stressors cluster_1 MAP3K cluster_2 MAP2K cluster_3 MAPK cluster_4 Cellular Response Stressors Ribotoxic Stress, UV Radiation, Cytokines ZAK_MLTK ZAK (MAP3K20) MLTK (MAP3K21) Stressors->ZAK_MLTK Activation MKK3_6 MKK3 / MKK6 ZAK_MLTK->MKK3_6 Phosphorylation MKK4_7 MKK4 / MKK7 ZAK_MLTK->MKK4_7 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation Response Apoptosis, Inflammation, Cell Cycle Arrest p38->Response JNK->Response This compound This compound This compound->ZAK_MLTK Inhibition

Caption: Simplified ZAK/MLTK signaling pathway and the inhibitory action of this compound.

G arrow start Start: Seed cells and allow adherence overnight treat Treat cells with this compound (dose-response) and positive/negative controls start->treat incubate Incubate for desired duration (e.g., 1-24 hours) treat->incubate stimulate (Optional) Stimulate with an agonist (e.g., Anisomycin) to activate the ZAK/MLTK pathway incubate->stimulate lyse Harvest and lyse cells in appropriate lysis buffer containing phosphatase inhibitors stimulate->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify wb Perform Western Blot for p-p38, p-JNK, total p38, total JNK, and a loading control (e.g., GAPDH) quantify->wb analyze Analyze densitometry data and determine IC50 wb->analyze end End: Data Interpretation analyze->end

Caption: Experimental workflow for assessing this compound activity on p38/JNK phosphorylation.

Experimental Protocols

Protocol 1: Western Blot for Phospho-p38 and Phospho-JNK

This protocol details the steps to measure the inhibition of ZAK/MLTK downstream targets.

  • Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 500, 1000, 5000 nM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-4 hours.

  • Stimulation (Optional): To induce a strong signal, treat cells with a known activator of the stress pathway, such as Anisomycin (10 µg/mL) or UV radiation, for the final 15-30 minutes of the incubation period.

  • Cell Lysis:

    • Aspirate the medium and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-p38, anti-phospho-JNK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total p38, total JNK, and a loading control like GAPDH or β-actin.

Protocol 2: In Vitro Kinase Assay (Radiometric)

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on recombinant ZAK or MLTK kinase.

  • Reagents:

    • Recombinant human ZAK/MLTK kinase.

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).

    • Substrate (e.g., Myelin Basic Protein (MBP), 1 mg/mL).

    • This compound at various concentrations.

    • [γ-³³P]ATP.

    • 100 µM unlabeled ATP.

  • Assay Preparation:

    • Prepare a master mix of kinase, substrate, and kinase buffer.

    • In a 96-well plate, add this compound at a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a no-inhibitor control.

    • Add the kinase/substrate master mix to each well. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction:

    • Start the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP (final concentration typically at or near the Km of ATP for the kinase, e.g., 10 µM).

    • Incubate the plate at 30°C for 30-60 minutes. Ensure the reaction is in the linear range.

  • Stop Reaction & Spotting:

    • Terminate the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times in phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting Guide

G cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem No inhibition of p-p38/p-JNK observed in Western Blot Cause1 This compound Concentration Too Low Problem->Cause1 Cause2 Inactive or Degraded this compound Problem->Cause2 Cause3 Low Endogenous ZAK/MLTK Activity Problem->Cause3 Cause4 Suboptimal Assay Conditions Problem->Cause4 Solution1 Increase this compound concentration. Perform a wider dose-response (e.g., up to 10 µM). Cause1->Solution1 Solution2 Use freshly prepared this compound from a new stock. Verify proper storage conditions (-20°C, protected from light). Cause2->Solution2 Solution3 Confirm ZAK/MLTK expression in your cell line (qPCR/Western Blot). Stimulate cells with an agonist (Anisomycin, UV) to activate the pathway. Cause3->Solution3 Solution4 Optimize incubation time with this compound. Ensure lysis buffer contains fresh phosphatase inhibitors. Verify antibody performance. Cause4->Solution4

Caption: Troubleshooting logic for lack of this compound effect in cellular assays.

ProblemPotential CauseRecommended Solution
High background in Western Blot - Insufficient blocking- Secondary antibody concentration too high- Insufficient washing- Increase blocking time to 1.5-2 hours.- Titrate the secondary antibody to find the optimal concentration.- Increase the number and duration of TBST washes.
Inconsistent results between experiments - Variation in cell confluency- Inconsistent incubation times- Edge effects in multi-well plates- Seed cells consistently and ensure confluency is similar at the start of each experiment.- Use timers to ensure precise incubation periods.- Avoid using the outer wells of plates or fill them with PBS to maintain humidity.
This compound is not soluble in media - Compound precipitation- Ensure the final DMSO concentration is below 0.5%.- Prepare the final dilution in pre-warmed media and vortex gently before adding to cells.
Inhibitor works in cells but not in biochemical assay - High ATP concentration in vitro- Inactive recombinant enzyme- Since this compound is ATP-competitive, ensure the ATP concentration in your assay is at or below the Km for the kinase. High ATP levels will require higher inhibitor concentrations.- Verify the activity of your recombinant ZAK/MLTK with a positive control.

References

Technical Support Center: GSK854 Formulation and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK854. The information provided is intended to help mitigate issues related to the precipitation of this compound in common vehicle solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to formulate?

A1: this compound is a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K)[1]. Like many kinase inhibitors, this compound is a poorly water-soluble compound, which can make it prone to precipitation when preparing solutions for in vivo and in vitro experiments[2][3]. Achieving a stable and homogenous formulation is critical for accurate and reproducible experimental results.

Q2: What are the recommended vehicle solutions for this compound?

A2: Based on available data, two primary vehicle formulations are recommended for achieving a clear solution of this compound at a concentration of at least 2.08 mg/mL[1]:

  • Formulation 1 (Aqueous-based): 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline.

  • Formulation 2 (Oil-based): 10% DMSO and 90% Corn Oil.

Q3: What is the maximum achievable concentration of this compound in these vehicles?

A3: Both recommended formulations have been shown to achieve a concentration of at least 2.08 mg/mL[1]. The saturation point in these specific formulations has not been definitively reported. For higher concentrations, further optimization of the vehicle composition may be necessary.

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is crucial to prevent degradation and precipitation.

  • This compound Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years[4].

  • This compound in DMSO (Stock Solution): Store at -80°C for up to 6 months or at -20°C for up to 1 month[4]. It is highly recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility[4].

Q5: Can I use pre-made vehicle solutions?

A5: It is always recommended to prepare fresh vehicle solutions for each experiment, especially the final formulation containing this compound[1]. This minimizes the risk of vehicle degradation and precipitation of the compound over time.

Troubleshooting Guide: Mitigating this compound Precipitation

This guide addresses common issues that may lead to this compound precipitation in the recommended vehicle solutions.

Issue 1: Precipitation observed immediately upon mixing.
Potential Cause Troubleshooting Step
Incorrect order of solvent addition. Always follow the specified order of solvent addition. For Formulation 1, the correct sequence is DMSO (with this compound), then PEG300, then Tween® 80, and finally Saline. For Formulation 2, add the this compound in DMSO stock to the corn oil. Mix thoroughly after the addition of each component[1].
Rapid addition of components. Add each component of the vehicle solution slowly and with continuous mixing to ensure proper dispersion and solubilization.
Low-quality or hydrated solvents. Use high-purity, anhydrous solvents. As mentioned, water content in DMSO can significantly reduce the solubility of this compound[4].
Low temperature of solvents. Allow all vehicle components and the this compound stock solution to equilibrate to room temperature before mixing.
Issue 2: Precipitation observed after a short period of storage.
Potential Cause Troubleshooting Step
Solution instability. Prepare the final this compound formulation immediately before use. Avoid storing the final diluted solution for extended periods.
Temperature fluctuations. Store the solution at a constant, controlled room temperature. Avoid refrigeration or exposure to high temperatures unless specified. For corn oil-based formulations, it is recommended to prepare them fresh and use them as soon as possible, as stability can be compound-dependent[5].
Phase separation in oil-based formulation. The combination of DMSO and corn oil can sometimes lead to phase separation. Ensure vigorous and thorough mixing to create a uniform suspension. The use of an emulsifying agent, though not explicitly in the standard protocol, could be considered in problematic cases[5].
Issue 3: Cloudiness or turbidity in the final solution.
Potential Cause Troubleshooting Step
Incomplete dissolution. Use gentle warming (e.g., a 37°C water bath) and/or sonication to aid in the dissolution of this compound. Be cautious with heating to avoid compound degradation.
Micro-precipitation. If the solution appears cloudy, it may indicate the formation of fine precipitates. Try sonicating the solution for a few minutes to see if it clarifies. If not, this may suggest that the concentration is too high for the vehicle under the current conditions.

Data Presentation

Table 1: this compound Solubility Data

Solvent/Vehicle Reported Solubility Notes
DMSO~250 mg/mL (~517.64 mM)Requires sonication. Use of anhydrous DMSO is critical[1][4].
10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline≥ 2.08 mg/mL (4.31 mM)Saturation point not fully determined. Prepare fresh[1].
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.31 mM)Saturation point not fully determined. Prepare fresh[1].

Experimental Protocols

Protocol 1: Preparation of this compound in Aqueous-Based Vehicle

  • Prepare this compound Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to a concentration of 20.8 mg/mL. Use sonication to ensure complete dissolution.

  • Vehicle Preparation (for 1 mL final volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution and mix thoroughly by vortexing.

    • Add 50 µL of Tween® 80 to the mixture and vortex until a clear solution is formed.

    • Add 450 µL of sterile saline and vortex thoroughly to ensure a homogenous solution.

  • Final Concentration: This procedure yields a 1 mL solution containing this compound at a final concentration of 2.08 mg/mL.

Protocol 2: Preparation of this compound in Oil-Based Vehicle

  • Prepare this compound Stock Solution: As in Protocol 1, dissolve this compound powder in 100% anhydrous DMSO to a concentration of 20.8 mg/mL.

  • Vehicle Preparation (for 1 mL final volume):

    • In a sterile microcentrifuge tube, add 900 µL of corn oil.

    • Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the corn oil.

    • Vortex the mixture vigorously for several minutes to ensure a uniform suspension.

  • Final Concentration: This procedure yields a 1 mL solution containing this compound at a final concentration of 2.08 mg/mL.

Visualizations

GSK854_Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start Start: Prepare this compound Solution precipitation_check Precipitation Observed? start->precipitation_check immediate_precip Immediate Precipitation precipitation_check->immediate_precip Yes delayed_precip Delayed Precipitation / Cloudiness precipitation_check->delayed_precip Yes, after time no_precip Clear Solution - Proceed with Experiment precipitation_check->no_precip No check_order Verify Correct Order of Solvent Addition immediate_precip->check_order use_fresh Prepare Solution Fresh Before Use delayed_precip->use_fresh check_mixing Ensure Thorough Mixing After Each Step check_order->check_mixing check_solvents Use High-Purity, Anhydrous Solvents check_mixing->check_solvents check_temp Equilibrate Components to Room Temp check_solvents->check_temp control_storage_temp Maintain Constant Storage Temperature use_fresh->control_storage_temp sonicate_warm Apply Gentle Warming (37°C) or Sonication control_storage_temp->sonicate_warm check_concentration Consider Lowering Concentration sonicate_warm->check_concentration

Caption: Troubleshooting workflow for this compound precipitation.

This technical support guide should serve as a valuable resource for researchers working with this compound. By following these guidelines and troubleshooting steps, users can increase the likelihood of preparing stable, homogenous formulations for their experiments.

References

Technical Support Center: Improving GSK854 Bioavailability in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with GSK854, a potent TNNI3K inhibitor.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and administration of this compound for in vivo studies, with a focus on enhancing its bioavailability.

Issue Potential Cause Recommended Solution
Low or variable plasma concentrations of this compound Poor aqueous solubility of this compound leading to incomplete dissolution and absorption.1. Optimize Formulation: Utilize solubilizing agents. A common formulation involves a multi-component solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For oral administration, consider formulating this compound in chow by mixing the powdered compound with a small amount of powdered diet before incorporating it into the bulk of the feed. 2. Particle Size Reduction: Consider micronization or nanonization of the this compound powder to increase the surface area for dissolution. 3. Salt Formation: If not already in a salt form, investigate the possibility of creating a pharmaceutically acceptable salt to improve solubility and dissolution rate.
Precipitation of this compound upon administration The formulation is not stable in the physiological environment of the administration site (e.g., intraperitoneal space, gastrointestinal tract).1. Use of Surfactants: Incorporate biocompatible surfactants like Tween-80 in the formulation to maintain the drug in a solubilized state. 2. Complexation: Employ complexing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility and prevent precipitation. 3. Lipid-Based Formulations: For oral administration, consider lipid-based drug delivery systems like self-emulsifying drug delivery systems (SEDDS) to improve solubilization and absorption.
High first-pass metabolism suspected Extensive metabolism of this compound in the liver after oral absorption, reducing the amount of active drug reaching systemic circulation.1. Route of Administration: If significant first-pass metabolism is confirmed, consider parenteral routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass the liver initially. 2. Co-administration with Inhibitors: In preclinical studies, co-administration with inhibitors of relevant metabolic enzymes could be explored to understand the extent of first-pass metabolism. This is an investigational approach and requires careful consideration of potential drug-drug interactions.
Inconsistent results between animal subjects Variability in drug absorption due to physiological differences or inconsistent formulation preparation.1. Standardize Formulation Protocol: Ensure a consistent and validated protocol for preparing the this compound formulation for every experiment. Pay close attention to the order of solvent addition and mixing techniques. 2. Control of Experimental Conditions: Standardize factors such as fasting state of the animals, as food can affect the absorption of orally administered drugs.

Frequently Asked Questions (FAQs)

Q1: What is the known bioavailability of this compound?

A1: Pharmacokinetic studies in rats have shown an oral bioavailability (F) of 48% for this compound. This indicates that a significant portion of the orally administered drug reaches the systemic circulation. However, there may be room for improvement to achieve higher and more consistent therapeutic concentrations.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). TNNI3K is a cardiomyocyte-specific kinase, and its inhibition has been shown to protect the heart from ischemia/reperfusion injury by reducing oxidative stress and p38 MAPK activation.

Q3: What are some recommended formulations for in vivo administration of this compound?

A3: Based on available literature and supplier recommendations, here are two common formulations:

  • For Intraperitoneal (IP) Injection: A solution can be prepared using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another reported formulation for IP delivery is a solution of 20% aqueous Cavitron (hydroxypropyl-β-cyclodextrin) with 5% DMSO.

  • For Oral Administration (in chow): this compound can be mixed with powdered chow. To ensure homogeneity, it is recommended to first mix the drug with a small portion of the powdered diet using a mortar and pestle before combining it with the rest of the feed.

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, this compound, by inhibiting TNNI3K, has been shown to reduce the phosphorylation of p38 MAPK in the heart during reperfusion following an ischemic event. This suggests that TNNI3K is an upstream regulator of the p38 MAPK signaling pathway in the context of cardiac stress.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on a commonly used multi-component solvent system.

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.

Protocol 2: Preparation of this compound-Containing Chow for Oral Administration

This protocol describes the method for incorporating this compound into rodent chow.

  • Calculate the total amount of this compound needed for the desired concentration in the chow (e.g., 100 mg/kg of chow).

  • Weigh the calculated amount of this compound powder.

  • Take a small amount of powdered rodent diet and mix it thoroughly with the this compound powder using a mortar and pestle. This creates a more concentrated premix.

  • Add the premix to the remaining bulk of the powdered diet in a plastic bag.

  • Seal the bag and mix on a rotator for at least 15 minutes to ensure a homogenous distribution of the drug in the chow.

Visualizations

G Experimental Workflow for Improving this compound Bioavailability cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Refinement Initial Formulation Initial this compound Formulation (e.g., simple suspension) Solubilization Solubilization Strategies (e.g., Co-solvents, Surfactants, Cyclodextrins) Initial Formulation->Solubilization If solubility is low Particle Size Reduction Particle Size Reduction (e.g., Micronization) Initial Formulation->Particle Size Reduction If dissolution is slow Animal Dosing Animal Dosing (Oral or IP) Solubilization->Animal Dosing Particle Size Reduction->Animal Dosing Lipid-Based Systems Lipid-Based Formulations (e.g., SEDDS) Lipid-Based Systems->Animal Dosing Blood Sampling Serial Blood Sampling Animal Dosing->Blood Sampling PK Analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) Blood Sampling->PK Analysis Bioavailability Calculation Calculate Bioavailability (F%) PK Analysis->Bioavailability Calculation Troubleshooting Troubleshoot Issues (Low F%, High Variability) Bioavailability Calculation->Troubleshooting Refined Formulation Refined this compound Formulation Troubleshooting->Refined Formulation Refined Formulation->Solubilization

Caption: Workflow for optimizing this compound bioavailability.

G Proposed Signaling Pathway of this compound in Cardiomyocytes Ischemic Stress Ischemic Stress TNNI3K TNNI3K Ischemic Stress->TNNI3K p38 MAPK p38 MAPK TNNI3K->p38 MAPK Phosphorylation Oxidative Stress Oxidative Stress TNNI3K->Oxidative Stress This compound This compound This compound->TNNI3K Inhibition Cardiomyocyte Injury Cardiomyocyte Injury p38 MAPK->Cardiomyocyte Injury Oxidative Stress->Cardiomyocyte Injury

Caption: this compound inhibits TNNI3K signaling in the heart.

Technical Support Center: GSK854 Application in H9c2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the TNNI3K inhibitor, GSK854, in H9c2 rat cardiomyocyte cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in H9c2 cells?

A1: this compound is a potent and selective small-molecule inhibitor of Troponin I-interacting kinase (TNNI3K), a kinase expressed predominantly in cardiomyocytes.[1][2][3] In the context of cardiac cells, TNNI3K is implicated in the response to ischemic injury and oxidative stress, where its activity can contribute to cardiomyocyte cell death.[1] this compound exerts its effects by binding to the active site of TNNI3K, thereby inhibiting its kinase activity.[1][3] This inhibition helps to mitigate downstream signaling cascades that promote cellular damage, particularly through the p38 MAPK pathway, and has been shown to reduce mitochondrial-derived superoxide generation.[1]

Q2: What is a typical dose range for this compound in H9c2 cell experiments?

Q3: What are the expected outcomes of treating H9c2 cells with this compound?

A3: Based on its mechanism of action, treating H9c2 cells with this compound, particularly under conditions of simulated ischemia/reperfusion or oxidative stress, is expected to yield protective effects. These may include:

  • Increased cell viability and reduced apoptosis.

  • Decreased production of reactive oxygen species (ROS).

  • Preservation of mitochondrial function.

  • Reduced activation of the p38 MAPK signaling pathway.[1]

Q4: How should I prepare and store this compound for my experiments?

A4: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, the final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.[4][5]Ensure the cell suspension is homogenous before and during plating. Use calibrated pipettes and pre-wet the tips. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media to maintain humidity.[5]
No observable effect of this compound This compound degradation, incorrect dosage, insufficient treatment time, or low basal TNNI3K activity.Confirm the integrity of the this compound stock solution. Perform a wider dose-response study and a time-course experiment to determine optimal conditions. Ensure that the experimental model (e.g., induction of oxidative stress) is appropriate to observe the effects of TNNI3K inhibition.
High background signal in assays Autofluorescence of this compound or cells, non-specific antibody binding, or contaminated reagents.[4][6]Check for autofluorescence of this compound at the wavelengths used in your assay. Optimize blocking conditions and antibody concentrations for immunoassays.[7] Use fresh, sterile media and reagents.[4]
Poor cell health or detachment Cytotoxicity of this compound or the solvent, or suboptimal cell culture conditions.[7]Perform a cytotoxicity assay for both this compound and the solvent (e.g., DMSO). Ensure H9c2 cells are healthy, within a low passage number range, and at an appropriate confluence before starting the experiment.[5][7]

Experimental Protocols

H9c2 Cell Culture and Seeding

H9c2 cells, derived from embryonic rat heart tissue, are a commonly used model for cardiomyocyte studies.[8] They should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[9] For experiments, seed the H9c2 cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows them to reach 70-80% confluency at the time of treatment.[10]

This compound Dose-Response Experiment for Cell Viability
  • Cell Seeding: Plate H9c2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with DMSO) and a positive control for cell death if applicable (e.g., doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).[11]

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTS assay.[12] This involves adding the MTS reagent to each well and incubating for 2-4 hours before measuring the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the EC50 or IC50 value.

Data Presentation

Table 1: Hypothetical this compound Dose-Response Data on H9c2 Cell Viability
This compound Concentration (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1088.3 ± 6.2
10075.1 ± 5.5
100052.4 ± 7.1
1000025.9 ± 6.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture H9c2 Cells seed Seed Cells in 96-Well Plate culture->seed prepare_gsk Prepare this compound Dilutions treat Treat Cells with this compound prepare_gsk->treat incubate Incubate for 24-72h treat->incubate assay Perform Cell Viability Assay (MTS) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Plot Curve measure->analyze

Experimental workflow for a this compound dose-response study in H9c2 cells.

signaling_pathway stress Oxidative Stress / Ischemia-Reperfusion tnni3k TNNI3K stress->tnni3k p38 p38 MAPK Activation tnni3k->p38 This compound This compound This compound->tnni3k Inhibits mitochondria Mitochondrial Dysfunction & ROS Production p38->mitochondria apoptosis Cardiomyocyte Apoptosis mitochondria->apoptosis

Simplified signaling pathway of this compound action in cardiomyocytes.

References

Technical Support Center: GSK854 Experiments and Vehicle Controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK854. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting experiments involving the TNNI3K inhibitor, this compound, with a specific focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a potent and highly selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), a kinase primarily expressed in cardiomyocytes.[1][2][3][4][5][6] TNNI3K is implicated in cardiac stress responses. Inhibition of TNNI3K by this compound has been shown to reduce oxidative stress and p38 MAPK activation, thereby protecting the heart from ischemia/reperfusion injury.[7][8]

Q2: What are "vehicle effects" and why are they important to control for in this compound experiments?

A: A "vehicle" is the solvent or mixture of solvents used to dissolve a compound like this compound for administration in an experiment.[9][10] Vehicle effects are any biological effects caused by the vehicle itself, independent of the dissolved compound.[9][10] It is crucial to control for these effects to ensure that any observed outcomes are due to the activity of this compound and not the vehicle. An untreated control is not sufficient, as the vehicle itself can influence cellular processes.[11]

Q3: What are common vehicles used for this compound and similar small molecule inhibitors?

A: Due to its hydrophobic nature, this compound is typically dissolved in a vehicle containing a primary solvent like dimethyl sulfoxide (DMSO) and other co-solvents to improve solubility and bioavailability for in vivo studies. Common vehicle formulations for this compound and other small molecule inhibitors include:

  • For in vitro studies:

    • Dimethyl sulfoxide (DMSO)[2]

  • For in vivo studies:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]

    • 10% DMSO, 90% Corn Oil[1]

    • 20% aqueous Hydroxypropyl-β-cyclodextrin (HP-β-CD) with 5% DMSO[7]

Q4: What are the known effects of common vehicle components?

A: Each component of a vehicle can have its own biological effects:

  • DMSO: Can induce cellular differentiation, alter cell growth, and at higher concentrations, cause toxicity.[1][2][7][12][13] Even low concentrations can stimulate cell proliferation in some cell lines.[7]

  • PEG300: Generally has low toxicity but can cause local irritation at the injection site.[14] High concentrations administered orally can be well-tolerated.[9]

  • Tween-80: A nonionic surfactant that can increase the absorption of other compounds by inhibiting P-glycoprotein.[11] It can also have its own biological and pharmacological effects.[15][16]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Generally well-tolerated, but high concentrations have been associated with renal and liver toxicity in animal studies.[3][17] It can also mitigate the toxicity of the compound it carries.[10]

Q5: How should I prepare and store this compound solutions?

A: this compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve this compound in DMSO and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1] When preparing mixed-vehicle formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[1]

Troubleshooting Guides

Scenario 1: I am observing toxicity in my this compound-treated cells, but also in my vehicle control group.

  • Possible Cause: The concentration of a vehicle component, most likely DMSO, may be too high for your specific cell line.

  • Troubleshooting Steps:

    • Review DMSO Concentration: Check the final concentration of DMSO in your culture medium. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.

    • Perform a Vehicle Toxicity Titration: Culture your cells with a range of vehicle concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5% final DMSO concentration) without this compound to determine the maximum tolerated concentration for your specific cell line.

    • Consider an Alternative Vehicle: If your cells are particularly sensitive to DMSO, you may need to explore alternative solvents, though this may be challenging given this compound's solubility.

    • Reduce Incubation Time: If possible for your experimental design, reduce the duration of exposure to the vehicle and this compound.

Scenario 2: My this compound is precipitating out of solution during my experiment.

  • Possible Cause: The solubility of this compound may be exceeded when the DMSO stock is diluted into an aqueous medium or a different solvent system.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the final vehicle/medium mixture.

    • Use Pre-warmed Medium: When diluting your this compound stock, add it to a pre-warmed medium and mix immediately and thoroughly.

    • Increase Co-solvent Concentration (In Vivo): For in vivo preparations, ensure the co-solvents (e.g., PEG300, Tween-80) are at the recommended concentrations to maintain solubility.

    • Sonication: Gentle sonication can help to redissolve precipitated compound in your stock solution before further dilution.[1]

    • Fresh Preparations: Always use freshly prepared dilutions of this compound for your experiments.

Scenario 3: My vehicle control group is showing an unexpected phenotype (e.g., altered gene expression, changes in cell signaling).

  • Possible Cause: The vehicle itself is exerting a biological effect.

  • Troubleshooting Steps:

    • Literature Review: Research the known effects of your specific vehicle components on the pathways or readouts you are measuring. For example, DMSO is known to affect cell differentiation and gene expression.

    • Minimize Vehicle Concentration: Use the lowest effective concentration of your vehicle.

    • Include an Untreated Control: While the vehicle control is the primary comparison for your this compound-treated group, an untreated (media only) control can help you identify the magnitude of the vehicle's effect.

    • Consider an Alternative Vehicle: If the vehicle's effect is interfering with your experimental interpretation, you may need to test an alternative vehicle formulation.

Scenario 4: I am not observing the expected effect of this compound in my experiment.

  • Possible Cause: The compound may not be active, or the experimental conditions may not be optimal.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure your this compound has been stored correctly and has not degraded.

    • Check Vehicle Preparation: Verify that the vehicle was prepared correctly and that the this compound was fully dissolved.

    • Include a Positive Control: If possible, include a positive control for the expected downstream effect (e.g., a known activator of the pathway you are measuring the inhibition of).

    • Optimize this compound Concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your system.

    • Verify Target Expression: Confirm that your cells or tissue express TNNI3K.

Quantitative Data Summary

ParameterValueReference
This compound IC50 (TNNI3K) < 10 nM[2][17]
This compound IC50 (Cellular Assay) 8 nM[2][17]
This compound Solubility in DMSO ~250 mg/mL (~517.64 mM)[17]
Recommended Final DMSO Concentration (In Vitro) ≤ 0.1%[11]
Tolerated DMSO Concentration (In Vivo - Rat, 28 days) Up to 10% (v/v)[17]
Tolerated PEG300 Concentration (In Vivo) Up to 50% (IV/IM), Up to 90% (Oral)[9]
HP-β-CD Concentration Associated with Toxicity (In Vivo - Rat, 28 days) 30% (w/v)[17]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Calculate the required mass of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM) in DMSO.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder.

  • Vortex or gently sonicate until the powder is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Vehicle-Controlled In Vitro Experiment

  • Cell Plating: Plate your cells at the desired density and allow them to adhere overnight.

  • Preparation of Treatment Media:

    • Vehicle Control Medium: Prepare your cell culture medium containing the same final concentration of vehicle (e.g., 0.1% DMSO) that will be used for the this compound treatment.

    • This compound Treatment Medium: Prepare your cell culture medium containing the desired final concentration of this compound by diluting the stock solution. Ensure the final vehicle concentration is consistent with the vehicle control.

    • Untreated Control: Use standard cell culture medium without any additions.

  • Cell Treatment: Remove the old medium from your cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Proceed with your downstream analysis (e.g., Western blot, viability assay, gene expression analysis). Compare the results from the this compound-treated group to the vehicle control group.

Visualizations

G cluster_0 Experimental Workflow Prepare this compound Stock (in DMSO) Prepare this compound Stock (in DMSO) Prepare Working Solutions Prepare Working Solutions Prepare this compound Stock (in DMSO)->Prepare Working Solutions Dilute Treatment Groups 1. Untreated Control 2. Vehicle Control 3. This compound Treatment Prepare Working Solutions->Treatment Groups Add to Media Cell Incubation Cell Incubation Treatment Groups->Cell Incubation Downstream Analysis Downstream Analysis Cell Incubation->Downstream Analysis e.g., Western Blot, Viability Assay Data Interpretation Data Interpretation Downstream Analysis->Data Interpretation Compare this compound to Vehicle

Caption: A typical experimental workflow for a vehicle-controlled this compound experiment.

G Ischemia Ischemia/Reperfusion TNNI3K TNNI3K Ischemia->TNNI3K Activates p38 p38 MAPK Activation TNNI3K->p38 ROS Mitochondrial ROS TNNI3K->ROS This compound This compound This compound->TNNI3K Inhibits Injury Myocyte Injury & Death p38->Injury ROS->Injury

Caption: Simplified signaling pathway of TNNI3K in cardiac injury and its inhibition by this compound.

G Start Unexpected Result in Vehicle Control? Toxicity Toxicity Observed? Start->Toxicity Yes Phenotype Phenotypic Change Observed? Start->Phenotype No LowerVehicle Lower Vehicle Concentration Toxicity->LowerVehicle Yes ResearchEffects Research Vehicle Effects on Pathway Phenotype->ResearchEffects Yes TitrateVehicle Perform Vehicle Titration LowerVehicle->TitrateVehicle AltVehicle Consider Alternative Vehicle TitrateVehicle->AltVehicle If toxicity persists Proceed Proceed with Caution & Note Effects ResearchEffects->Proceed Proceed->AltVehicle If interference is significant

References

GSK854 Technical Support Center: Troubleshooting Long-Term Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: GSK854 is a hypothetical compound created for illustrative purposes within this guide. The information provided, including potential issues, protocols, and pathways, is based on common challenges observed with similar small molecule inhibitors in research settings and is not based on actual experimental data for a real compound.

This technical support guide is intended for researchers, scientists, and drug development professionals who are using the hypothetical kinase inhibitor this compound in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you address potential challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing a decrease in the efficacy of this compound in our cell line after several weeks of continuous culture. What could be the cause?

A1: A reduction in efficacy with long-term administration is a common observation and can be attributed to several factors. The most common cause is the development of acquired resistance in the cell line. This can occur through various mechanisms, such as mutations in the target protein (Kinase Y), upregulation of alternative survival pathways, or increased drug efflux.

Troubleshooting Steps:

  • Confirm Compound Integrity: First, ensure that your stock of this compound has not degraded. You can test its activity on a fresh, naive batch of cells.

  • Sequence the Target Kinase: Sequence the gene encoding for Kinase Y in your long-term treated cells to check for mutations in the drug-binding site.

  • Assess Pathway Activation: Use techniques like Western blotting to check for the reactivation of the Pro-Survival Pathway Z or the activation of alternative compensatory pathways.

  • Evaluate Drug Efflux: Use an efflux pump inhibitor in combination with this compound to see if efficacy is restored.

Q2: We have noticed an increase in cell death in our control cell line (which does not express the primary target, Kinase Y) after prolonged exposure to this compound. Why is this happening?

A2: This suggests potential off-target effects or non-specific cytotoxicity. While this compound is designed to be a selective inhibitor of Kinase Y, at higher concentrations or with long-term exposure, it may interact with other cellular targets.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Conduct a new dose-response experiment with your control cell line to determine the precise concentration at which toxicity occurs.

  • Kinome Profiling: If available, perform kinome-wide profiling to identify potential off-target kinases that this compound might be inhibiting.

  • Reduce Concentration: If your experimental design allows, try reducing the concentration of this compound to a level that is effective against your target cells but minimally toxic to your control cells.

Q3: We are having issues with the solubility of this compound in our long-term culture medium, leading to precipitation. How can we resolve this?

A3: Solubility issues can arise over time, especially in complex media.

Troubleshooting Steps:

  • Check Solvent Compatibility: Ensure that the final concentration of your solvent (e.g., DMSO) in the medium is not exceeding recommended levels (typically <0.1%).

  • Use a Different Formulation: Consider using a formulation of this compound with a different salt form or co-solvents if available.

  • Prepare Fresh Solutions: Prepare fresh working solutions of this compound from your stock solution immediately before each media change. Avoid storing diluted solutions for extended periods.

Data Presentation: Quantitative Summaries

Table 1: Hypothetical IC50 Shift of this compound in Response to Long-Term Administration

Cell LineTreatment DurationIC50 (nM)Fold Change
CancerCell-A1 week501.0
CancerCell-A4 weeks1503.0
CancerCell-A8 weeks4008.0
CancerCell-A12 weeks95019.0

Table 2: Hypothetical Off-Target Kinase Profile for this compound

Kinase TargetIC50 (nM)Notes
Kinase Y (Primary) 50 High affinity and selectivity
Kinase A2,500Potential for off-target effects at high concentrations
Kinase B5,000Low probability of significant off-target interaction
Kinase C>10,000Negligible interaction

Experimental Protocols

Protocol 1: Western Blot Analysis for Pathway Reactivation

This protocol is designed to assess the phosphorylation status of key proteins in the Pro-Survival Pathway Z following long-term treatment with this compound.

Materials:

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Kinase Y, anti-Kinase Y, anti-p-Downstream Effector, anti-Downstream Effector, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: a. Culture cells with and without this compound for the desired duration. b. Wash cells with ice-cold PBS. c. Add 1 mL of ice-cold lysis buffer and scrape the cells. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add chemiluminescent substrate and visualize the bands using a gel doc system.

Visualizations: Pathways and Workflows

G cluster_pathway Hypothetical Pro-Survival Pathway Z GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseY Kinase Y Receptor->KinaseY Downstream Downstream Effector KinaseY->Downstream Survival Cell Survival and Proliferation Downstream->Survival This compound This compound This compound->KinaseY Inhibition

Caption: Signaling cascade of the hypothetical Pro-Survival Pathway Z inhibited by this compound.

G start Start: Decreased Efficacy Observed check_compound Confirm Compound Integrity start->check_compound naive_cells Test on Naive Cells check_compound->naive_cells is_active Is Compound Active? naive_cells->is_active degraded Result: Compound Degraded is_active->degraded No not_degraded Compound is Active is_active->not_degraded Yes sequence_target Sequence Target (Kinase Y) not_degraded->sequence_target mutation Mutation Found? sequence_target->mutation mutation_found Result: Acquired Resistance via Mutation mutation->mutation_found Yes no_mutation No Mutation mutation->no_mutation No check_pathway Assess Pathway Activation (Western Blot) no_mutation->check_pathway pathway_active Pathway Reactivated? check_pathway->pathway_active pathway_reactivated Result: Compensatory Pathway Activation pathway_active->pathway_reactivated Yes end Further Investigation Needed pathway_active->end No

Caption: Experimental workflow for troubleshooting decreased efficacy of this compound.

G start Start: Cytotoxicity in Control Cells dose_response Perform Dose-Response Curve start->dose_response is_dose_dependent Is Toxicity Dose-Dependent? dose_response->is_dose_dependent not_dose_dependent Result: Non-specific Toxicity/Contamination is_dose_dependent->not_dose_dependent No dose_dependent Toxicity is Dose-Dependent is_dose_dependent->dose_dependent Yes reduce_conc Lower this compound Concentration dose_dependent->reduce_conc toxicity_resolved Toxicity Resolved? reduce_conc->toxicity_resolved resolved Result: Off-Target Effects at High Concentration toxicity_resolved->resolved Yes not_resolved Toxicity Persists toxicity_resolved->not_resolved No kinome_profile Perform Kinome Profiling not_resolved->kinome_profile end Identify Specific Off-Target Hits kinome_profile->end

Caption: Logical diagram for diagnosing the cause of cytotoxicity in control cells.

Technical Support Center: Assessing GSK854 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: GSK854 is a research compound, and comprehensive public toxicology data is limited. This guide is based on available information regarding its mechanism of action as a Troponin I-Interacting Kinase (TNNI3K) inhibitor and general principles of preclinical toxicity assessment for kinase inhibitors, with a focus on cardiovascular safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective small molecule inhibitor of Troponin I-Interacting Kinase (TNNI3K).[1][2] TNNI3K is a cardiomyocyte-specific kinase, meaning it is primarily found in heart muscle cells.[1][3] It is being investigated for its potential therapeutic effects in cardiovascular diseases, such as heart failure and ischemia-reperfusion injury.[3][4][5]

Q2: What are the expected on-target effects of this compound in animal models?

A2: As an inhibitor of TNNI3K, this compound is expected to modulate cardiac function. In preclinical studies, TNNI3K inhibition has been shown to be cardioprotective, particularly in the context of ischemic injury.[3][4][5] Key on-target effects may include a reduction in infarct size after ischemia-reperfusion, decreased production of reactive oxygen species (ROS) in cardiomyocytes, and modulation of cardiac remodeling.[3][4][5]

Q3: What are the potential off-target toxicities of this compound?

A3: While this compound is reported to be highly selective for TNNI3K, like many kinase inhibitors, it may have off-target effects.[6][7][8] Potential off-target toxicities could be kinase-related or compound-specific. Common off-target effects of kinase inhibitors observed in preclinical studies include gastrointestinal issues, hematological changes, and liver or kidney function alterations.[9] Given its cardiac-specific target, any unintended effects on other kinases could be of concern.

Q4: Which animal models are appropriate for assessing this compound toxicity?

A4: Standard rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species are typically used for preclinical toxicology studies to support clinical trials.[10][11] For assessing the on-target and potential off-target cardiovascular effects of this compound, rodent models of cardiac injury (e.g., ischemia-reperfusion models) are relevant.[4] For general toxicology, both a rodent and a non-rodent species are usually required by regulatory agencies.[10][11]

Q5: How should this compound be formulated and administered for in vivo studies?

A5: Based on published research, this compound has been formulated for intraperitoneal (IP) injection in a solution of 20% aqueous hydroxypropyl-β-cyclodextrin with 5% DMSO.[4] For longer-term studies, it has also been administered mixed in chow.[4] The choice of vehicle and route of administration should be justified and appropriate for the study design, and potential vehicle-induced toxicity should be controlled for.

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Findings
Symptom Potential Cause Troubleshooting Steps
Significant changes in ECG parameters (e.g., QT prolongation) On-target effect, off-target ion channel inhibition, or electrolyte imbalance.- Conduct in vitro hERG and other ion channel assays to assess direct channel inhibition.- Monitor serum electrolytes in study animals.- Correlate ECG findings with plasma concentrations of this compound.
Decreased cardiac contractility (negative inotropy) Exaggerated on-target pharmacology or off-target effects on cardiomyocyte health.- Perform echocardiography to assess cardiac function in detail.- Measure cardiac biomarkers (e.g., troponins) in serum.- Conduct histopathological examination of heart tissue for signs of cellular damage.
Increased heart rate (tachycardia) or blood pressure (hypertension) Compensatory physiological response or off-target effects on the autonomic nervous system or vasculature.- Use telemetry to continuously monitor cardiovascular parameters.- Evaluate effects on isolated blood vessels to assess direct vascular effects.- Correlate hemodynamic changes with pharmacokinetic data.
Issue 2: Non-Cardiovascular Toxicities
Symptom Potential Cause Troubleshooting Steps
Elevated liver enzymes (ALT, AST) Off-target hepatotoxicity.- Conduct histopathological examination of the liver.- Investigate potential metabolic pathways of this compound that could lead to reactive metabolites.- Perform in vitro hepatocyte toxicity assays.
Changes in hematological parameters (e.g., anemia, neutropenia) Off-target effects on hematopoietic stem cells or their progenitors.- Perform a complete blood count (CBC) with differential.- Examine bone marrow smears for cellularity and morphology.- Consider in vitro colony-forming unit assays to assess direct effects on hematopoiesis.
Gastrointestinal distress (e.g., diarrhea, weight loss) Direct irritation or off-target effects on gut motility or mucosal integrity.- Perform daily clinical observations and monitor body weight.- Conduct histopathological examination of the gastrointestinal tract.- Adjust formulation or route of administration if irritation is suspected.

Data Presentation

Table 1: Representative In Vivo Toxicity Profile of a Kinase Inhibitor in a 28-Day Rat Study
ParameterDose Group 1 (Low)Dose Group 2 (Mid)Dose Group 3 (High)Control
Mortality 0%0%10%0%
Body Weight Change -2%-5%-15%+5%
ALT (U/L) 5015040040
AST (U/L) 6018050055
Creatinine (mg/dL) 0.60.71.20.5
QTc Interval (ms) +5+15+300
Heart Rate (bpm) No change-20-50No change

Note: Data are hypothetical and for illustrative purposes.

Table 2: Representative In Vitro IC50 Values for this compound
TargetIC50 (nM)
TNNI3K <10
ZAK/MLTK >100
Panel of >250 other kinases >1000

Note: Data are representative and based on the known high selectivity of this compound.[2]

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Safety Assessment in a Non-Rodent Model (e.g., Dog)
  • Animal Model: Male and female Beagle dogs.

  • Acclimatization: At least 7 days.

  • Study Design:

    • Groups: Vehicle control, low dose, mid dose, high dose of this compound.

    • Administration: Oral gavage, once daily for 28 days.

    • Monitoring: Continuous telemetry for ECG, blood pressure, and heart rate.

  • Endpoints:

    • Cardiovascular: ECG (PR, QRS, QT, QTc intervals), systolic/diastolic/mean blood pressure, heart rate.

    • Clinical: Daily observations, body weight, food consumption.

    • Clinical Pathology: Hematology, clinical chemistry (including cardiac troponins) at baseline and end of study.

    • Anatomical Pathology: Gross necropsy, organ weights, and histopathology of the heart and other major organs.

  • Data Analysis: Statistical analysis of changes from baseline compared to the vehicle control group.

Protocol 2: Acute Toxicity Study in Rodents (e.g., Rat)
  • Animal Model: Male and female Sprague-Dawley rats.

  • Acclimatization: At least 5 days.

  • Study Design:

    • Groups: Vehicle control and multiple ascending dose groups of this compound.

    • Administration: Single dose via intraperitoneal injection.

    • Observation Period: 14 days.

  • Endpoints:

    • Mortality/Morbidity: Twice daily checks.

    • Clinical Observations: Detailed observations at specified time points post-dose.

    • Body Weight: Measured prior to dosing and at regular intervals during the observation period.

    • Anatomical Pathology: Gross necropsy of all animals.

  • Data Analysis: Determination of the maximum tolerated dose (MTD) and identification of potential target organs of toxicity.

Mandatory Visualizations

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress Ischemia_Reperfusion Ischemia_Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Activates cTnI Cardiac Troponin I TNNI3K->cTnI Phosphorylates Hypertrophy Cardiac Hypertrophy TNNI3K->Hypertrophy ROS Mitochondrial ROS p38->ROS Increases Apoptosis Cardiomyocyte Apoptosis ROS->Apoptosis This compound This compound This compound->TNNI3K Experimental_Workflow cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Post-Life Phase cluster_analysis Data Analysis & Reporting Protocol_Design Protocol Design & IACUC Approval Dose_Formulation Dose Formulation & Analysis Protocol_Design->Dose_Formulation Animal_Acclimatization Animal Acclimatization Dose_Formulation->Animal_Acclimatization Dosing Dosing Animal_Acclimatization->Dosing Clinical_Observations Clinical Observations Dosing->Clinical_Observations Sample_Collection In-Life Sample Collection (Blood, Urine) Clinical_Observations->Sample_Collection Necropsy Necropsy & Tissue Collection Sample_Collection->Necropsy Bioanalysis Bioanalysis of Samples Sample_Collection->Bioanalysis Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Statistics Histopathology->Data_Analysis Bioanalysis->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report Troubleshooting_Tree Start Unexpected Mortality Observed Dose_Related Is mortality dose-related? Start->Dose_Related Acute_Event Acute event (within 24h)? Dose_Related->Acute_Event Yes No_Relation Consider technical error or non-compound related cause Dose_Related->No_Relation No On_Target_Tox Potential on-target cardiovascular collapse Acute_Event->On_Target_Tox Yes Delayed_Tox Delayed toxicity Acute_Event->Delayed_Tox No Check_Formulation Check formulation and dosing procedure Off_Target_Tox Potential acute off-target toxicity Check_Formulation->Off_Target_Tox On_Target_Tox->Check_Formulation Pathology Conduct detailed necropsy/histopathology On_Target_Tox->Pathology PK_Analysis Review PK/PD data On_Target_Tox->PK_Analysis Delayed_Tox->Pathology

References

Validation & Comparative

A Comparative Guide to TNNI3K Inhibitors: Focus on GSK854

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK854 with other prominent inhibitors of Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in cardiovascular diseases. The following sections detail the performance of these inhibitors, supported by experimental data, to aid in the selection of appropriate tool compounds for research and development.

Performance Comparison of TNNI3K Inhibitors

The landscape of TNNI3K inhibitors is expanding, with several compounds demonstrating high potency and varying degrees of selectivity. This compound has emerged as a highly potent and selective tool compound for studying the biological functions of TNNI3K. This section summarizes the key quantitative data for this compound and its main comparators.

InhibitorType/ScaffoldTNNI3K IC50 (nM)Selectivity HighlightsKey In Vivo Efficacy
This compound Diarylurea<10[1]>100-fold selectivity for TNNI3K over 96% of kinases tested; only significant off-target is ZAK/MLTK.[1]Reduces infarct size, limits adverse remodeling, and preserves cardiac function in a mouse model of ischemia/reperfusion (I/R) injury.[1][2]
GSK329 Diarylurea10[1]Less selective than this compound; inhibits 11 other kinases by >50% at 100 nM.[1]Reduces infarct size in a mouse I/R model.[2]
GSK114 7-Deazapurine25[1]40-fold selective for TNNI3K over B-Raf kinase.[1]Orally bioavailable and suitable for in vivo studies.[3]
Compound 6O Pyrido[3][4]thieno[2,3-d] pyrimidine410[1]Reduces apoptosis and pyroptosis in H9c2 cells.[1]Data from in vivo studies is not readily available.

TNNI3K Signaling Pathways

TNNI3K is a key regulator of cardiac stress responses. Its inhibition has been shown to be cardioprotective, primarily through the modulation of downstream signaling cascades.

Ischemia/Reperfusion Injury Pathway

In the context of ischemia/reperfusion (I/R) injury, TNNI3K activation leads to the phosphorylation of p38 MAPK.[2][5] This initiates a cascade that increases mitochondrial reactive oxygen species (mROS) production, leading to cardiomyocyte apoptosis and ultimately, cardiac injury.[2][5] this compound has been shown to effectively block this pathway.

TNNI3K_IR_Pathway cluster_stress Cardiac Stress (Ischemia/Reperfusion) cluster_signaling Cardiomyocyte Signaling I/R I/R TNNI3K TNNI3K I/R->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates Mitochondrion Mitochondrion p38_MAPK->Mitochondrion Impacts mROS mROS (Oxidative Stress) Mitochondrion->mROS Increases Apoptosis Cardiomyocyte Apoptosis mROS->Apoptosis Induces This compound This compound This compound->TNNI3K Inhibits

TNNI3K signaling in I/R injury.
Cardiac Remodeling and Hypertrophy Pathway

More recent evidence suggests a role for TNNI3K in cardiac remodeling and hypertrophy through a distinct signaling axis. This pathway involves the downstream targets Mypt1, Mlc2, Yap1, and Nfatc1, although the precise mechanisms are still under investigation.

TNNI3K_Remodeling_Pathway cluster_downstream Downstream Effectors cluster_phenotype Cellular Phenotype TNNI3K TNNI3K Mypt1 Mypt1 TNNI3K->Mypt1 Mlc2 Mlc2 TNNI3K->Mlc2 Yap1 Yap1 TNNI3K->Yap1 Nfatc1 Nfatc1 TNNI3K->Nfatc1 Remodeling Cardiac Remodeling & Hypertrophy Mypt1->Remodeling Mlc2->Remodeling Yap1->Remodeling Nfatc1->Remodeling This compound This compound This compound->TNNI3K Inhibits

TNNI3K in cardiac remodeling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of TNNI3K inhibitors. Below are representative methodologies for key in vivo and in vitro assays.

In Vivo Ischemia/Reperfusion (I/R) Myocardial Infarction Model

This protocol is designed to assess the cardioprotective effects of TNNI3K inhibitors in a clinically relevant model of heart attack.

  • Animal Model : Adult male C57BL/6 mice (8-10 weeks old) are typically used.

  • Anesthesia : Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure :

    • The chest is opened to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture to induce ischemia.

    • Ischemia is maintained for a period of 30-45 minutes.

    • The ligature is then released to allow for reperfusion of the myocardium.

  • Inhibitor Administration :

    • This compound or other inhibitors are administered at the time of reperfusion.

    • A typical dose for this compound is 2.75 mg/kg delivered via intraperitoneal (i.p.) injection.[1]

  • Outcome Assessment :

    • After 24 hours of reperfusion, hearts are excised.

    • Infarct size is measured using triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains white.

    • The area at risk (AAR) is determined by dye exclusion (e.g., Evans blue).

    • Infarct size is expressed as a percentage of the AAR.

  • Long-term Remodeling Studies : For chronic studies, inhibitors can be administered continuously, for example, mixed in the chow (e.g., this compound at 100 mg/kg in chow) for several weeks post-I/R. Cardiac function and remodeling can be assessed by echocardiography.[1]

IV_IR_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis animal C57BL/6 Mouse anesthesia Anesthesia animal->anesthesia ligation LAD Ligation (Ischemia) anesthesia->ligation reperfusion Reperfusion ligation->reperfusion inhibitor Inhibitor Injection (e.g., this compound) reperfusion->inhibitor harvest Heart Harvest (24h post-reperfusion) reperfusion->harvest inhibitor->reperfusion Administer at reperfusion staining TTC Staining harvest->staining analysis Infarct Size Measurement staining->analysis

In vivo I/R experimental workflow.
In Vitro TNNI3K Kinase Assay

This generalized protocol is for determining the potency (IC50) of inhibitors against TNNI3K in a cell-free system.

  • Reagents :

    • Recombinant human TNNI3K enzyme.

    • A suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific TNNI3K substrate if identified).

    • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods).

    • Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).

    • Test inhibitors (e.g., this compound) at various concentrations.

  • Procedure :

    • The kinase reaction is initiated by mixing TNNI3K, the substrate, and the test inhibitor in the kinase assay buffer.

    • The reaction is started by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detection :

    • The amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using phosphorylation-specific antibodies in an ELISA-based format.

  • Data Analysis :

    • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound stands out as a potent and highly selective TNNI3K inhibitor, making it an invaluable tool for elucidating the role of this kinase in cardiac physiology and pathology. Its demonstrated efficacy in preclinical models of cardiac injury underscores the therapeutic potential of TNNI3K inhibition. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further exploring the therapeutic utility of targeting TNNI3K.

References

Validating TNNI3K Target Engagement of GSK854 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), with other known TNNI3K inhibitors. The focus is on the in vivo validation of TNNI3K target engagement, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

Introduction to TNNI3K and its Inhibition

Troponin I-Interacting Kinase (TNNI3K) is a cardiac-specific serine/threonine kinase that has emerged as a promising therapeutic target for various cardiovascular diseases, including cardiac hypertrophy and ischemia/reperfusion injury.[1] TNNI3K is understood to be a member of the mitogen-activated protein kinase (MAPK) kinase kinase (MAPKKK) superfamily.[2] Inhibition of TNNI3K has been shown to be cardioprotective, making small molecule inhibitors of this kinase a subject of significant research interest. This compound is a highly potent and selective TNNI3K inhibitor that has been evaluated in preclinical in vivo models.[3][4]

Comparative Analysis of TNNI3K Inhibitors

The following tables summarize the available quantitative data for this compound and its key alternatives, GSK329 and GSK114, facilitating a direct comparison of their potency and in vivo efficacy.

Table 1: In Vitro Potency of TNNI3K Inhibitors

CompoundTargetIC50 (nM)SelectivityReference
This compound TNNI3K < 10 >100-fold selectivity over 96% of kinases tested [3][4]
GSK329TNNI3K10Moderately selective; inhibits other kinases, including p38α to a limited extent.[2][3]
GSK114TNNI3K2540-fold selective for TNNI3K over B-Raf kinase.[5][5]

Table 2: In Vivo Efficacy of TNNI3K Inhibitors in a Mouse Model of Ischemia/Reperfusion (I/R) Injury

CompoundDose & AdministrationAnimal ModelKey FindingsReference
This compound 2.75 mg/kg (IP) C57BL/6 Mice Significantly reduced infarct size. [2]
This compound 100 mg/kg (in chow) C57BL/6 Mice Ameliorated the decline in left ventricular ejection fraction at 2 weeks post-I/R. [2]
GSK3292.75 mg/kg (IP)C57BL/6 MiceSignificantly reduced infarct size.[2][2]
GSK114Not explicitly stated in the provided context.Not explicitly stated in the provided context.Preclinical tool for elucidating the biological role of TNNI3K.

TNNI3K Signaling Pathway and Mechanism of Action of this compound

TNNI3K activation, particularly in the context of cardiac stress such as ischemia/reperfusion, leads to downstream signaling that contributes to cardiomyocyte death and adverse cardiac remodeling. A key downstream effector of TNNI3K is the p38 MAPK pathway.[2] TNNI3K-mediated activation of p38 leads to increased production of mitochondrial reactive oxygen species (mROS), a major driver of cellular damage during reperfusion.[2]

This compound, as a potent TNNI3K inhibitor, directly blocks the kinase activity of TNNI3K. This inhibition prevents the phosphorylation and activation of downstream targets, including the p38 MAPK pathway. The reduction in p38 activation leads to decreased mROS production, ultimately protecting cardiomyocytes from apoptosis and reducing the extent of myocardial infarct size.[2]

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress (e.g., Ischemia/Reperfusion) cluster_tnni3k TNNI3K Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Cardiac Stress Cardiac Stress TNNI3K TNNI3K Cardiac Stress->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Phosphorylates/ Activates mROS Mitochondrial ROS p38_MAPK->mROS Increases Cell_Death Cardiomyocyte Death mROS->Cell_Death Induces Infarct Infarct Size Cell_Death->Infarct Contributes to This compound This compound This compound->TNNI3K Inhibits experimental_workflow cluster_procedure Experimental Procedure Animal_Model C57BL/6 Mice Ischemia Induce Myocardial Ischemia (e.g., 30 min LAD ligation) Animal_Model->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Treatment Administer this compound or Vehicle Reperfusion->Treatment Follow_up Post-operative Monitoring (e.g., 24h to 6 weeks) Treatment->Follow_up Analysis Assess Cardiac Function & Infarct Size Follow_up->Analysis

References

GSK854: A Novel Alternative to Beta-Blockers for Investigating Cardiac Pathology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more specific and effective tools to dissect the molecular underpinnings of cardiovascular diseases is ongoing. While beta-blockers have long been a cornerstone of cardiac research and therapy, their broad mechanism of action can sometimes limit their utility in pinpointing the roles of specific signaling pathways. GSK854, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), is emerging as a valuable research tool, offering a more targeted approach to studying cardiac stress responses.

This guide provides a comparative overview of this compound and traditional beta-blockers, focusing on their distinct mechanisms of action, effects in preclinical models of cardiac injury, and the experimental protocols utilized to evaluate their efficacy. This information is intended to assist researchers in selecting the appropriate tool for their specific scientific inquiries into cardiac pathophysiology.

Differentiating Mechanisms of Action: Targeting TNNI3K vs. Beta-Adrenergic Receptors

This compound and beta-blockers operate through fundamentally different signaling pathways, providing researchers with distinct avenues to explore cardiac function and disease.

This compound: Precision Targeting of the TNNI3K Signaling Pathway

This compound is a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K), a kinase predominantly expressed in cardiomyocytes. TNNI3K is implicated in the cardiac response to stress, particularly ischemia/reperfusion (I/R) injury. Its inhibition by this compound has been shown to mitigate myocardial damage by reducing oxidative stress, mitochondrial dysfunction, and subsequent cardiomyocyte death. A key downstream effector of TNNI3K is the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This compound treatment has been demonstrated to decrease the phosphorylation and activation of p38 MAPK in the context of cardiac I/R injury.

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress (e.g., Ischemia/Reperfusion) cluster_membrane Cardiomyocyte Cardiac_Stress Ischemia/ Reperfusion TNNI3K TNNI3K Cardiac_Stress->TNNI3K Activates p38 p38 MAPK TNNI3K->p38 Phosphorylates Mitochondria Mitochondria p38->Mitochondria Impacts ROS ROS Mitochondria->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces This compound This compound This compound->TNNI3K Inhibits

TNNI3K Signaling Pathway in Cardiac Stress

Beta-Blockers: Broad Antagonism of Beta-Adrenergic Receptors

Beta-blockers, such as metoprolol and carvedilol, are antagonists of the β-adrenergic receptors (β-ARs), which are integral to the sympathetic nervous system's regulation of cardiac function. There are three main subtypes of β-ARs in the heart: β1, β2, and β3. Beta-blockers competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors. This blockade leads to a reduction in heart rate, blood pressure, and myocardial contractility, thereby decreasing the heart's oxygen demand. The downstream signaling of β-ARs is complex, involving G-protein-coupled pathways that modulate adenylyl cyclase activity, cyclic AMP (cAMP) levels, and protein kinase A (PKA) activation. Some beta-blockers have also been shown to influence other signaling pathways, including those involving p38 MAPK, although this is often in a more indirect manner compared to the targeted action of this compound.

Beta_Adrenergic_Signaling_Pathway cluster_stimulus Sympathetic Nervous System cluster_membrane Cardiomyocyte cluster_response Cellular Response Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_AR β-Adrenergic Receptor Catecholamines->Beta_AR Binds G_Protein G-Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Heart_Rate ↓ Heart Rate PKA->Heart_Rate Contractility ↓ Contractility PKA->Contractility BP ↓ Blood Pressure PKA->BP Beta_Blocker Beta-Blocker Beta_Blocker->Beta_AR Blocks

Beta-Adrenergic Receptor Signaling Pathway

Comparative Efficacy in a Preclinical Model of Ischemia/Reperfusion Injury

While direct comparative studies are lacking, we can draw insights from separate preclinical investigations of this compound and the beta-blocker metoprolol in rodent models of myocardial ischemia/reperfusion (I/R) injury. It is important to note that direct comparison of the magnitude of effects is challenging due to variations in experimental design.

Table 1: Comparison of this compound and Metoprolol in Rodent Models of Myocardial I/R Injury

ParameterThis compoundMetoprolol (a representative beta-blocker)
Drug Class TNNI3K Inhibitorβ1-selective Adrenergic Receptor Blocker
Animal Model Mouse (C57BL/6)Rat, Pig
I/R Protocol 30-40 min ischemia / 24h-6 weeks reperfusion30-60 min ischemia / up to 45 days reperfusion
Dosage 2.75 mg/kg, intraperitoneal0.75 mg/kg, intravenous (pig model)
Primary Endpoint Infarct Size ReductionInfarct Size Reduction
Key Findings - Significantly reduced infarct size compared to vehicle.[1] - Reduced mitochondrial superoxide production.[2] - Decreased p38 MAPK activation.[2] - Improved long-term left ventricular function.[1]- Significantly reduced infarct size when administered before reperfusion.[3] - Improved long-term left ventricular ejection fraction.[4] - Attenuated inflammatory responses.[5]
Mechanism of Cardioprotection Inhibition of TNNI3K-mediated oxidative stress and apoptosis.Reduction of myocardial oxygen demand, anti-inflammatory effects, and modulation of calcium handling.[5]

Detailed Experimental Protocols

To facilitate the design of future comparative studies, detailed methodologies for key experiments are provided below.

Experimental Workflow for In Vivo Ischemia/Reperfusion Studies

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Ventilation) Surgery Surgical Procedure (Thoracotomy, LAD Ligation) Animal_Prep->Surgery Ischemia Ischemia (e.g., 30-45 minutes) Surgery->Ischemia Drug_Admin Drug Administration (this compound or Beta-Blocker) Ischemia->Drug_Admin Reperfusion Reperfusion (Release of Ligation) Drug_Admin->Reperfusion Monitoring Post-operative Monitoring Reperfusion->Monitoring Endpoint Endpoint Analysis (Infarct Size, Cardiac Function, Molecular Analysis) Monitoring->Endpoint

In Vivo Ischemia/Reperfusion Experimental Workflow
This compound Protocol for Myocardial Ischemia/Reperfusion Injury in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Mice are anesthetized with isoflurane (2-2.5% induction, 1.5% maintenance).

  • Surgical Procedure:

    • The mouse is placed in a supine position and intubated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia and Reperfusion: The LAD is occluded for 30-40 minutes, followed by release of the ligature to allow for reperfusion.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% Captisol) and administered via intraperitoneal injection (2.75 mg/kg) at the time of reperfusion.[1]

  • Endpoint Analysis:

    • Infarct Size Measurement (24 hours post-I/R): Hearts are excised, and the left ventricle is sliced. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. The area at risk is determined by Evans blue dye injection prior to heart excision.

    • Western Blot for p38 MAPK Activation: Protein is extracted from the ischemic zone of the left ventricle. Phosphorylated p38 (p-p38) and total p38 levels are determined using specific antibodies to assess the activation state of the kinase.

Metoprolol Protocol for Myocardial Ischemia/Reperfusion Injury in Pigs
  • Animal Model: Domestic pigs of either sex.

  • Anesthesia: Anesthesia is induced and maintained with a combination of intravenous anesthetics.

  • Surgical Procedure:

    • A catheter is advanced into the left main coronary artery under fluoroscopic guidance.

    • An angioplasty balloon is inflated in the LAD to induce ischemia.

  • Ischemia and Reperfusion: The LAD is occluded for a specified duration (e.g., 45-60 minutes), followed by balloon deflation to allow for reperfusion.

  • Drug Administration: Metoprolol (0.75 mg/kg) is administered intravenously over 5 minutes, starting 15 minutes before reperfusion.[4]

  • Endpoint Analysis:

    • Infarct Size Measurement (7 days post-I/R): Cardiac magnetic resonance (CMR) with delayed gadolinium enhancement is used to quantify infarct size.

    • Cardiac Function Assessment: Echocardiography or CMR is performed at baseline and at follow-up time points to measure parameters such as left ventricular ejection fraction (LVEF).

Conclusion: Choosing the Right Tool for the Research Question

This compound and beta-blockers represent two distinct classes of compounds with different applications in cardiovascular research.

This compound is an ideal tool for:

  • Investigating the specific role of TNNI3K in cardiac pathophysiology. Its high selectivity allows for the targeted dissection of this signaling pathway without the confounding effects of broader receptor blockade.

  • Exploring novel therapeutic targets for cardioprotection. As a relatively new compound, this compound opens up avenues for discovering new mechanisms of cardiac injury and protection.

  • Studying the downstream effects of TNNI3K, such as p38 MAPK activation and mitochondrial dysfunction, in a controlled manner.

Beta-blockers remain indispensable for:

  • Modeling the clinical use of this established drug class in preclinical settings.

  • Investigating the broader physiological effects of sympathetic nervous system inhibition on the heart.

  • Studies where a reduction in heart rate and blood pressure is a desired experimental variable.

References

A Comparative Analysis of GSK854 and Other Cardioprotective Agents in Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardioprotective therapeutics, the quest for agents that can effectively mitigate the damage caused by ischemia-reperfusion (I/R) injury remains a critical area of research. This guide provides a comparative analysis of GSK854, a selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), against three established classes of cardioprotective agents: beta-blockers, angiotensin-converting enzyme (ACE) inhibitors, and glycogen synthase kinase-3β (GSK-3β) inhibitors. This comparison is based on preclinical data, focusing on their mechanisms of action, efficacy in reducing myocardial infarct size, and preservation of cardiac function.

Mechanism of Action: A Divergence in Cellular Targets

The cardioprotective strategies of these agents diverge at the molecular level, targeting distinct signaling pathways implicated in I/R injury.

This compound , as a potent and selective TNNI3K inhibitor, exerts its protective effects by modulating downstream signaling cascades that lead to inflammation, apoptosis, and oxidative stress. TNNI3K is a cardiac-specific kinase that is upregulated during cardiac stress. Its inhibition by this compound has been shown to reduce the activation of p38 mitogen-activated protein kinase (MAPK), a key player in the cellular stress response that contributes to cardiomyocyte death. By targeting TNNI3K, this compound offers a focused approach to cardioprotection, specifically within the cardiac tissue.

Beta-blockers , such as metoprolol and carvedilol, are mainstays in cardiovascular medicine. Their primary mechanism involves antagonizing β-adrenergic receptors, thereby reducing heart rate, blood pressure, and myocardial oxygen demand[1]. Beyond these hemodynamic effects, beta-blockers have been shown to possess anti-inflammatory and anti-apoptotic properties, contributing to their cardioprotective profile in the setting of I/R injury[1][2].

ACE inhibitors , including enalapril and captopril, exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced afterload on the heart. Additionally, ACE inhibitors prevent the degradation of bradykinin, which promotes the production of nitric oxide and prostacyclin, substances with vasodilatory and cardioprotective properties[3][4].

GSK-3β inhibitors , such as SB216763 and CHIR-99021, target a ubiquitously expressed serine/threonine kinase involved in a myriad of cellular processes. In the context of I/R injury, inhibition of GSK-3β has been shown to reduce inflammation, inhibit apoptosis, and preserve mitochondrial function, thereby limiting infarct size[5][6][7].

Preclinical Efficacy: A Quantitative Comparison

The following table summarizes key preclinical data for this compound and representative agents from the comparator classes, focusing on the reduction of myocardial infarct size and improvement in left ventricular ejection fraction in mouse models of I/R injury. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not available. Experimental conditions may vary, and this table should be interpreted as a general overview of preclinical efficacy.

Agent/ClassCompoundAnimal ModelIschemia/Reperfusion DurationInfarct Size Reduction (%) vs. ControlEjection Fraction Improvement (%) vs. ControlReference(s)
TNNI3K Inhibitor This compoundMouse40 min / 6 weeksMarked reduction (qualitative)Significantly ameliorated decline[3]
Beta-Blocker MetoprololMouse45 min / 24 hours~50%Improved at 45 days[1][8]
CarvedilolMouseTransverse Aortic ConstrictionNot reported for I/RSignificantly increased[4]
ACE Inhibitor EnalaprilMouseMI / 3 weeksSignificantly decreasedImproved[9]
CaptoprilMousePG-LPS induced dysfunction-Ameliorated dysfunction[10]
GSK-3β Inhibitor SB216763Rat30 min / 2 hours~28%Not reported[11]
CHIR-99021MouseMyocardial InfarctionSignificantly reducedSignificantly better[2][6]

Signaling Pathways: Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for each class of cardioprotective agent.

GSK854_Pathway cluster_extracellular Extracellular cluster_intracellular Cardiomyocyte Ischemia/Reperfusion Ischemia/Reperfusion TNNI3K TNNI3K Ischemia/Reperfusion->TNNI3K Activates p38_MAPK p38_MAPK TNNI3K->p38_MAPK Activates Oxidative_Stress Oxidative_Stress p38_MAPK->Oxidative_Stress Apoptosis Apoptosis p38_MAPK->Apoptosis This compound This compound This compound->TNNI3K Inhibits

Caption: this compound signaling pathway in cardioprotection.

Beta_Blocker_Pathway cluster_extracellular Extracellular cluster_intracellular Cardiomyocyte Norepinephrine Norepinephrine Beta_Adrenergic_Receptor Beta_Adrenergic_Receptor Norepinephrine->Beta_Adrenergic_Receptor Activates Gs_Protein Gs_Protein Beta_Adrenergic_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl_Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Increased_Contractility Increased_Contractility PKA->Increased_Contractility Beta_Blocker Beta_Blocker Beta_Blocker->Beta_Adrenergic_Receptor Inhibits

Caption: Beta-blocker signaling pathway in cardioprotection.

ACE_Inhibitor_Pathway cluster_systemic Systemic Circulation cluster_enzyme Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive_Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE ACE_Inhibitor ACE_Inhibitor ACE_Inhibitor->ACE Inhibits

Caption: ACE inhibitor mechanism of action.

GSK3B_Inhibitor_Pathway cluster_upstream Upstream Signaling cluster_intracellular Cardiomyocyte Growth_Factors_Insulin Growth_Factors_Insulin PI3K PI3K Growth_Factors_Insulin->PI3K Activates Akt Akt PI3K->Akt GSK3B GSK3B Akt->GSK3B Inhibits mPTP_opening mPTP_opening GSK3B->mPTP_opening Promotes Apoptosis Apoptosis mPTP_opening->Apoptosis GSK3B_Inhibitor GSK3B_Inhibitor GSK3B_Inhibitor->GSK3B Inhibits

Caption: GSK-3β inhibitor signaling pathway in cardioprotection.

Experimental Protocols

This section outlines the general methodologies for key preclinical experiments cited in the comparison of these cardioprotective agents.

1. Murine Model of Myocardial Ischemia-Reperfusion Injury

  • Animal Model: Adult male C57BL/6 mice are typically used.

  • Anesthesia: Animals are anesthetized with isoflurane or a combination of ketamine and xylazine.

  • Surgical Procedure:

    • The mouse is intubated and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

    • Ischemia is confirmed by visual blanching of the myocardium.

    • After a defined period of ischemia (e.g., 30-60 minutes), the ligature is released to allow for reperfusion.

    • The chest is closed, and the animal is allowed to recover.

  • Drug Administration: The cardioprotective agent or vehicle is administered at a specified time point, often just before or at the onset of reperfusion, via intravenous or intraperitoneal injection.

2. Measurement of Myocardial Infarct Size

  • Procedure: At a designated time point post-reperfusion (e.g., 24 hours), the animal is euthanized.

  • Heart Excision and Staining:

    • The heart is excised, and the aorta is cannulated.

    • The coronary arteries are perfused with saline to wash out blood.

    • The LAD is re-occluded, and a dye (e.g., Evans blue) is perfused through the aorta to delineate the area at risk (AAR - the non-stained area).

    • The heart is then sliced into transverse sections.

    • The slices are incubated in a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable myocardium stains red due to the presence of dehydrogenase enzymes, while the infarcted tissue remains pale.

  • Quantification: The areas of the left ventricle, AAR, and infarct are measured using planimetry software. Infarct size is typically expressed as a percentage of the AAR.

3. Assessment of Cardiac Function by Echocardiography

  • Procedure: Transthoracic echocardiography is performed on anesthetized mice at baseline and at various time points post-I/R.

  • Imaging: A high-frequency ultrasound system is used to obtain two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles.

  • Measurements:

    • Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured.

    • Left ventricular ejection fraction (LVEF) and fractional shortening (FS) are calculated using standard formulas to assess systolic function.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating a cardioprotective agent and the logical relationship between the different components of the assessment.

Experimental_Workflow cluster_preclinical_study Preclinical Evaluation of a Cardioprotective Agent Animal_Model Animal Model Selection (e.g., Mouse I/R) Surgery Surgical Induction of I/R Animal_Model->Surgery Drug_Admin Drug Administration (Treatment vs. Control) Surgery->Drug_Admin Outcome_Assessment Outcome Assessment Drug_Admin->Outcome_Assessment Data_Analysis Data Analysis and Interpretation Outcome_Assessment->Data_Analysis

Caption: A typical experimental workflow.

Logical_Relationships cluster_components Components of Cardioprotective Agent Evaluation Mechanism Mechanism of Action Efficacy Preclinical Efficacy (Infarct Size, EF) Mechanism->Efficacy Informs Protocol Experimental Protocol Protocol->Efficacy Enables Measurement of

Caption: Logical relationships in agent evaluation.

Conclusion

This compound represents a targeted approach to cardioprotection by specifically inhibiting the cardiac kinase TNNI3K. This contrasts with the broader mechanisms of action of established agents like beta-blockers and ACE inhibitors, and the multifaceted role of GSK-3β inhibitors. While preclinical data for all these agents demonstrate a reduction in I/R injury, the distinct molecular targets offer different avenues for therapeutic intervention. Further head-to-head comparative studies under standardized preclinical models are warranted to definitively establish the relative efficacy of these promising cardioprotective strategies. This guide provides a foundational comparison to aid researchers and drug development professionals in navigating the complex landscape of cardioprotective drug discovery.

References

Validating GSK854 Findings: A Comparative Guide to Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor GSK854 with genetic models for validating its therapeutic potential in mitigating cardiac ischemia/reperfusion (I/R) injury. This guide includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows.

This compound is a potent and highly selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), a cardiomyocyte-specific kinase.[1][2][3] Research has identified TNNI3K as a key player in the pathophysiology of cardiac ischemia/reperfusion (I/R) injury, promoting oxidative stress, myocyte death, and adverse cardiac remodeling.[4][5][6] this compound has emerged as a promising therapeutic agent by effectively limiting these detrimental effects in preclinical studies.[4][7] This guide explores the use of genetic models to validate the on-target effects of this compound and compares its pharmacological profile with a less selective alternative, GSK329.

Comparative Analysis of TNNI3K Inhibition: Pharmacological vs. Genetic Approaches

To ascertain that the protective effects of this compound are indeed mediated through the inhibition of TNNI3K, it is crucial to compare its performance with genetic "loss-of-function" and "gain-of-function" models.

ModelKey CharacteristicsPrimary Findings in I/R InjuryRelevance to this compound Validation
This compound Potent and selective TNNI3K inhibitor (IC50 < 10 nM)[5][7][8]Reduces infarct size, decreases mitochondrial superoxide production, and inhibits p38 MAPK activation.[4][5]Demonstrates the therapeutic potential of pharmacologically targeting TNNI3K.
GSK329 TNNI3K inhibitor, less selective than this compound (IC50 = 10 nM)[7][9]Also reduces infarct size, but its off-target effects are a consideration.[4][7]Serves as a useful comparator to highlight the specificity of this compound.
Tnni3k-KO Mice Genetic deletion of the TNNI3K gene.[1][2]Exhibit smaller infarcts and reduced levels of cardiac injury biomarkers following I/R.[1][2]Provides genetic proof-of-concept for the benefits of TNNI3K inhibition, corroborating the findings with this compound.
TNNI3K-tg Mice Overexpression of the TNNI3K gene.Show increased infarct size and exacerbated cellular death after ischemic injury.[2]Confirms the detrimental role of TNNI3K in I/R injury, providing a counterpoint to the inhibitor and knockout models.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving this compound and related genetic models, offering a direct comparison of their effects on critical parameters of cardiac I/R injury.

ParameterThis compoundGSK329Tnni3k-KO MiceTNNI3K-tg Mice
TNNI3K IC50 < 10 nM[7][8]10 nM[7]N/AN/A
Infarct Size Reduction Significant reduction vs. vehicle[4][5]Significant reduction vs. vehicle[4][7]Significantly smaller infarcts vs. wild-type[1][2]Increased infarct size vs. wild-type[2]
p38 MAPK Phosphorylation Significant reduction[4][5]Diminished phosphorylation[2]Reduced p38 activation[5]N/A
Mitochondrial Superoxide Blunted production[4][5]N/AN/AIncreased ROS generation[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are protocols for key experiments.

In Vivo Murine Model of Myocardial Ischemia/Reperfusion
  • Animal Model: Adult male C57BL/6 mice are used.

  • Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

  • Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

  • Ischemia: The LAD is occluded for a period of 30-45 minutes.

  • Reperfusion: The ligature is released to allow for reperfusion, typically for 24 hours.

  • Drug Administration: this compound (e.g., 2.75 mg/kg) or vehicle is administered, often via intraperitoneal injection, at the onset of reperfusion.[5][7]

  • Infarct Size Assessment: After the reperfusion period, the heart is excised, and the area at risk and infarct size are determined using staining techniques such as Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC).

Measurement of Mitochondrial Reactive Oxygen Species (ROS)
  • Tissue Preparation: Hearts are harvested and mitochondrial fractions are isolated from the left ventricular tissue.

  • ROS Detection: Mitochondrial superoxide production can be measured using specific fluorescent probes, such as MitoSOX Red.

  • Quantification: Fluorescence intensity is quantified using a fluorometer or fluorescence microscopy.

Western Blotting for p38 MAPK Phosphorylation
  • Protein Extraction: Protein lysates are prepared from heart tissue samples.

  • SDS-PAGE and Transfer: Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

  • Densitometry: The relative intensity of the p-p38 band to the total p38 band is quantified to determine the level of phosphorylation.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the mechanisms and experimental approaches, the following diagrams are provided.

TNNI3K_Signaling_Pathway cluster_stress Ischemia/Reperfusion cluster_kinase Kinase Activation cluster_cellular_effects Cellular Response cluster_inhibitors Pharmacological Intervention IR I/R Injury TNNI3K TNNI3K IR->TNNI3K p38 p38 MAPK TNNI3K->p38 Activates Mito Mitochondria p38->Mito Impacts ROS Superoxide Production Mito->ROS Apoptosis Myocyte Death ROS->Apoptosis This compound This compound This compound->TNNI3K

Caption: TNNI3K signaling cascade in cardiac I/R injury and the inhibitory action of this compound.

Experimental_Workflow cluster_model Animal Model cluster_procedure Surgical Procedure cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Mouse C57BL/6 Mice Ligation LAD Ligation (30-45 min) Mouse->Ligation Reperfusion Reperfusion (24h) Ligation->Reperfusion Vehicle Vehicle Control Reperfusion->Vehicle Treatment at reperfusion This compound This compound Reperfusion->this compound Treatment at reperfusion Infarct Infarct Size (TTC Staining) Vehicle->Infarct ROS Mitochondrial ROS (MitoSOX) Vehicle->ROS Western p-p38 Western Blot Vehicle->Western This compound->Infarct This compound->ROS This compound->Western

Caption: Workflow for in vivo validation of this compound in a murine model of myocardial I/R.

References

GSK854: A Comparative Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of GSK854, a potent inhibitor of Troponin I-Interacting Kinase (TNNI3K), with other known TNNI3K inhibitors, GSK329 and GSK114. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Executive Summary

This compound is a highly selective and potent inhibitor of TNNI3K, a cardiomyocyte-specific kinase implicated in cardiac stress responses. Cross-reactivity studies are crucial to assess the potential for off-target effects and to ensure the specific modulation of the intended signaling pathway. This guide presents available quantitative data, detailed experimental methodologies for kinase inhibitor profiling, and visual representations of the relevant signaling pathway and experimental workflows.

Data Presentation: Comparative Selectivity of TNNI3K Inhibitors

The following table summarizes the available quantitative data on the cross-reactivity of this compound and its alternatives against their primary target, TNNI3K, and a selection of off-target kinases. The data highlights the superior selectivity of this compound.

Inhibitor Primary Target IC50 (nM) Off-Target Kinases Selectivity Data
This compound TNNI3K< 10[1]ZAK/MLTKOnly significant off-target identified[2]. >100-fold selectivity over 96% of 294 kinases tested (≤50% inhibition @ 1 µM)[1][3].
B-Raf>25-fold selectivity[1][3].
EGFRIC50 > 25 µM[1][3].
GSK329 TNNI3K10VEGFR240-fold selectivity[4].
p38α80-fold selectivity[4].
B-Raf>200-fold selectivity[4].
MultipleInhibits 11 other kinases by >50% at 100 nM[2].
GSK114 TNNI3K25B-Raf40-fold selectivity (IC50 = 1 µM for B-Raf)[2].
MultipleAffinity for ACK1, B-Raf, GAK, MEK5, PDGFRB, STK36, and ZAK at 1 µM[2].

Experimental Protocols

The determination of kinase inhibitor selectivity is commonly performed using in vitro kinase assays. The two primary methods referenced in the literature for compounds like this compound are radiometric assays and luminescence-based assays such as the ADP-Glo™ Kinase Assay.

Radiometric Kinase Assay (HotSpot™ Assay)

This method is considered a gold standard for quantifying kinase activity. It directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Principle: The kinase reaction is performed in the presence of the inhibitor, the kinase, its substrate (a protein or peptide), and [γ-³³P]ATP. The reaction mixture is then spotted onto a filter membrane which captures the phosphorylated substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager. The level of radioactivity is inversely proportional to the inhibitory activity of the compound.

General Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and the test compound (e.g., this compound) at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

  • Termination and Spotting: Stop the reaction and spot a small volume of the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat extensively with a phosphoric acid solution to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the filter mat and measure the radioactivity in each spot using a scintillation counter or by exposing it to a phosphor screen and imaging.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

General Protocol:

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for approximately 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

TNNI3K Signaling Pathway

TNNI3K_Signaling_Pathway cluster_stress Cardiac Stress Ischemia_Reperfusion Ischemia/ Reperfusion TNNI3K TNNI3K Ischemia_Reperfusion->TNNI3K Activates p38_MAPK p38 MAPK TNNI3K->p38_MAPK Activates Mitochondria Mitochondria p38_MAPK->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Cell_Death Cardiomyocyte Cell Death ROS->Cell_Death Adverse_Remodeling Adverse Cardiac Remodeling Cell_Death->Adverse_Remodeling This compound This compound This compound->TNNI3K Inhibits

Caption: TNNI3K signaling in cardiac stress.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution (e.g., this compound) Assay_Plate Assay Plate Setup (Kinase, Substrate, ATP, Compound) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel (e.g., 294 kinases) Kinase_Panel->Assay_Plate Reagent_Prep Assay Reagent Preparation Reagent_Prep->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Luminescence or Radioactivity) Incubation->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Calc IC50 Curve Fitting & Calculation Normalization->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile

Caption: Kinase selectivity profiling workflow.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of GSK854

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant research environment. This document provides essential, step-by-step guidance for the proper disposal of GSK854, a potent TNNI3K inhibitor. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Chemical and Physical Properties of this compound

A clear understanding of the chemical and physical properties of this compound is the first step in establishing safe handling and disposal protocols. This information is crucial for assessing potential hazards and determining the appropriate waste management stream.

PropertyValue
Chemical Name 3-[6-(5-Chloro-pyridin-2-ylamino)-pyrimidin-4-ylamino]-4-ethanesulfonyl-N-methyl-benzenesulfonamide[1]
CAS Number 1316059-00-3[1][2]
Molecular Formula C18H19ClN6O4S2[1]
Molecular Weight 482.96 g/mol [1]
Appearance White Solid[3]
Storage Conditions Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemical-resistant gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[4]

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[4]

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[4] The following protocol provides a general framework for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Unused Product: Pure, unadulterated this compound should be considered for disposal.

  • Contaminated Materials: This includes any items that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spill cleanups, and empty containers.

  • Solutions: Any solutions containing this compound must be treated as chemical waste.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[4]

  • Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[4]

  • Collect the absorbed material and any contaminated soil into a suitable container for disposal.

  • Decontaminate the spill surface by scrubbing with alcohol.[4]

3. Containerization and Labeling:

  • All waste containing this compound must be collected in a designated, leak-proof, and sealable container.

  • The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and its concentration.

4. Storage of Waste:

  • Store the waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

5. Final Disposal:

  • The disposal of chemical waste such as this compound must be handled by a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Maintain a record of all disposed chemicals, including the date, quantity, and method of disposal.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

GSK854_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type unused_product Unused/Expired this compound waste_type->unused_product Pure Compound contaminated_materials Contaminated Labware, Absorbents, PPE waste_type->contaminated_materials Solid Waste solutions Aqueous/Solvent Solutions Containing this compound waste_type->solutions Liquid Waste containerize Place in a Labeled, Sealable Hazardous Waste Container unused_product->containerize contaminated_materials->containerize solutions->containerize label_info Label with: 'Hazardous Waste' 'this compound' Concentration & Date containerize->label_info storage Store in Designated Waste Accumulation Area label_info->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor documentation Complete Waste Manifest & Document Disposal contact_vendor->documentation end End: this compound Disposed documentation->end

References

Personal protective equipment for handling GSK854

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the TNNI3K inhibitor, GSK854. Following these procedures will ensure a safe laboratory environment and proper management of this research compound.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, standard laboratory chemical handling precautions are mandatory to minimize any potential risks.[1]

A. Core PPE Requirements

A foundational level of PPE is required at all times when handling this compound in a solid or dissolved state.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes of solutions containing this compound.
Hand Protection Nitrile or latex gloves.Provides a barrier against skin contact. Given that this compound is often dissolved in Dimethyl Sulfoxide (DMSO)[2], it is crucial to use gloves with adequate resistance to this solvent. Both nitrile and latex gloves are generally recommended for handling DMSO.[3]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.

B. Enhanced Precautions for Aerosol Generating Procedures

For any procedure with the potential to generate dust or aerosols of this compound, such as weighing the powdered form, additional respiratory protection is necessary.

PPE ComponentSpecificationRationale
Respiratory Protection A NIOSH-approved N95 respirator or equivalent.Prevents inhalation of fine particles of this compound.
Ventilation Use a chemical fume hood or a ventilated balance enclosure.Captures airborne particles at the source, minimizing respiratory exposure.

II. Operational Plan: Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound from receipt to use in experiments.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare a designated handling area A->B C Assemble all necessary equipment B->C D Weigh this compound in a ventilated enclosure C->D E Dissolve in appropriate solvent (e.g., DMSO) D->E F Perform experimental procedures E->F G Decontaminate work surfaces F->G H Dispose of waste according to guidelines G->H I Doff PPE H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.